Oudemansin
Description
This compound A has been reported in Favolaschia tonkinensis, Mycena, and other organisms with data available.
strong antifungal properties & inhibits respiration in fungi, cells of ascitic form of EHRLICH carcinoma & rat liver mitochondria; structure; biological activity depends on methoxyacrylate moiety
Structure
3D Structure
Propriétés
IUPAC Name |
methyl (E,2E,3S,4S)-4-methoxy-2-(methoxymethylidene)-3-methyl-6-phenylhex-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O4/c1-13(15(12-19-2)17(18)21-4)16(20-3)11-10-14-8-6-5-7-9-14/h5-13,16H,1-4H3/b11-10+,15-12+/t13-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBDENJOXQSLKO-NKAAJRRHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C=CC1=CC=CC=C1)OC)C(=COC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](/C=C/C1=CC=CC=C1)OC)/C(=C\OC)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401031462 | |
| Record name | Oudemansin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73341-71-6 | |
| Record name | Oudemansin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73341-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oudemansin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073341716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oudemansin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OUDEMANSIN A, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF4T7P745Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Oudemansin: A Technical Guide to its Discovery, Isolation, and Antifungal Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oudemansin A, a potent antifungal metabolite, was first isolated from the basidiomycete fungus Oudemansiella mucida in 1979.[1] This β-methoxyacrylate compound exhibits a broad spectrum of activity against various filamentous fungi and yeasts. Its fungicidal effect stems from the inhibition of mitochondrial respiration, specifically by targeting the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain. This guide provides a comprehensive overview of the discovery, isolation protocols, quantitative antifungal data, and the molecular mechanism of action of this compound. Detailed experimental workflows and signaling pathways are presented to facilitate further research and development.
Discovery and Characterization
This compound A was first described in 1979 following its isolation from mycelial fermentations of Oudemansiella mucida.[1] Initially referred to simply as this compound, its structure was elucidated using spectroscopic methods and confirmed by single-crystal X-ray analysis. The absolute stereochemistry of this compound A was later determined through total synthesis. Closely related derivatives, this compound B and this compound X, have also been isolated from other basidiomycetes. An antifungal substance named mucidin, isolated from O. mucida, was later found to be identical to strobilurin A, a compound class to which this compound is closely related.
Cultivation of Oudemansiella mucida
The production of this compound is dependent on the successful cultivation of Oudemansiella mucida. Both solid substrate and submerged liquid fermentation methods have been employed.
Solid Substrate Cultivation for Fruiting Body Production
This method is suitable for observing the natural lifecycle of the fungus and for isolating metabolites from the fruiting bodies.
Experimental Protocol:
-
Strain Inoculation: Three strains of O. mucida (e.g., IUM 688, IUM 929, and IUM 2345) are initially grown on Potato Dextrose Agar (PDA) plates at 25°C in the dark.
-
Substrate Preparation: Oak sawdust is supplemented with rice bran at a 20% (v/v) ratio. This mixture provides a suitable nutrient base for mycelial growth.
-
Inoculation and Incubation: Mycelia from a 7-day old Potato Dextrose Broth (PDB) culture are inoculated onto the sawdust medium in polypropylene (B1209903) bottles. The bottles are then incubated for 30 days at 25°C in the dark to allow for complete colonization of the substrate.
-
Primordia Induction: After full colonization, the surface of the medium is scratched, and the bottles are filled with tap water for 3 hours. To induce primordia formation, the bottles are moved to a cultivating room at 17°C with 95% relative humidity and a 12-hour light/dark cycle (350 lux).
-
Fruiting Body Development: Primordia typically form within 7 days. Mature fruiting bodies can be observed approximately 5 days after primordial formation.
Submerged Liquid Fermentation for Mycelial Mass
This method is more suitable for large-scale production and extraction of secondary metabolites like this compound from the mycelia.
Experimental Protocol:
-
Pre-culture: An O. mucida strain is inoculated into a liquid culture medium (e.g., modified PDA medium) in an Erlenmeyer flask.
-
Fermentation: The flask is placed on a rotary shaker at 28°C for 10 days for fermentation.
-
Harvesting: After the fermentation period, the mycelia are harvested.
Isolation and Purification of this compound
The following protocol outlines the extraction and purification of this compound from O. mucida mycelia obtained from submerged fermentation.
Experimental Protocol:
-
Mycelia Preparation: The harvested mycelia are washed and dried at 70°C. The dried mycelium is then pulverized.
-
Solvent Extraction: The powdered mycelium is extracted with methanol. The extract is then concentrated. The resulting extract is suspended in water and sequentially extracted with ethyl acetate (B1210297) and n-butanol. The extracts are then concentrated to obtain crude extracts of each solvent fraction.
-
Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: The crude ethyl acetate extract (9.2 g) is dissolved in acetone (B3395972) and mixed with crude silica gel (100-200 mesh). This mixture is then applied to a column packed with fine silica gel (200-300 mesh). Elution is performed with a gradient of petroleum ether-ethyl acetate (from 1:0 to 0:1). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Chromatography: Further purification of fractions containing this compound can be achieved using Sephadex LH-20 gel chromatography to separate compounds based on molecular size.
-
Caption: Workflow for the isolation and purification of this compound.
Antifungal Activity and Quantitative Data
This compound exhibits potent antifungal properties. The following tables summarize the available quantitative data on its activity.
Table 1: Minimum Inhibitory Concentration (MIC) of O. mucida Fermentation Broth Extracts
| Target Fungus | Ethyl Acetate Extract MIC (mg/mL) |
| Alternaria brassicae | 10 |
| Alternaria longipes | 10 |
| Gloesporum fructigenum | 10 |
| Fusarium graminearum | 5 |
| Alternaria alternata | 5 |
Data from a study on the antimicrobial activity of fermentation broths of Oudemansiella mucida.
Mechanism of Action: Inhibition of Mitochondrial Respiration
This compound A is a Quinone outside Inhibitor (QoI) fungicide. Its primary mode of action is the disruption of the mitochondrial electron transport chain, which is essential for cellular respiration and ATP production in fungi.
This compound A binds to the Qo site of the cytochrome bc1 complex (Complex III). This binding blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c1, effectively halting the electron flow through the respiratory chain. The inhibition of this crucial step in cellular respiration leads to a depletion of ATP, ultimately causing fungal cell death.
Caption: this compound A inhibits Complex III at the Qo site.
Conclusion
This compound, derived from Oudemansiella mucida, represents a significant class of natural antifungal compounds. Its well-defined mechanism of action, targeting a critical enzyme in fungal respiration, makes it a valuable lead compound for the development of new antifungal agents. The protocols for fungal cultivation and compound isolation provided herein offer a foundation for researchers to further explore the potential of this compound and other related natural products. Further research is warranted to establish a more comprehensive quantitative profile of pure this compound A and to explore its potential applications in medicine and agriculture.
References
The Biological Activity of Oudemansin Natural Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of Oudemansin natural products. Oudemansins are a class of β-methoxyacrylate compounds first isolated from basidiomycete fungi.[1][2] This document summarizes their mechanism of action, quantitative biological data, and detailed experimental protocols for their evaluation.
Introduction to Oudemansins
Oudemansins are a group of natural products, with this compound A being the first identified from the fungus Oudemansiella mucida.[1][2] Other notable members of this family include this compound B and this compound X, isolated from other basidiomycetes.[2] These compounds, alongside the structurally related strobilurins, have garnered significant interest due to their potent biological activities. While they exhibit broad-spectrum antifungal properties, their instability and insufficient potency have limited their direct commercial application. However, their discovery was pivotal in the development of synthetic agricultural fungicides, such as azoxystrobin, which share the same mechanism of action.
Mechanism of Action: QoI Inhibition
The primary mechanism of action for Oudemansins is the inhibition of mitochondrial respiration at the Quinone "outside" (Qo) binding site of the cytochrome bc1 complex (also known as complex III). This mode of action is referred to as QoI inhibition. By binding to this site, Oudemansins block the transfer of electrons between cytochrome b and cytochrome c1, which disrupts the electron transport chain. This inhibition halts the production of ATP, the cell's primary energy currency, ultimately leading to fungal cell death.
Below is a diagram illustrating the signaling pathway of QoI inhibition.
Quantitative Biological Data
More accessible data exists for the cytotoxic activity of this compound A against various human cell lines.
Cytotoxicity of this compound A
The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound A.
| Cell Line | Cell Type | IC50 (µg/mL) |
| KB | Human oral epidermoid carcinoma | 5.48 |
| MCF-7 | Human breast adenocarcinoma | > 50 |
| NCI-H187 | Human small cell lung cancer | > 50 |
| Vero | Monkey kidney epithelial | > 50 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound natural products.
Isolation and Purification of this compound A from Oudemansiella mucida
The following is a representative workflow for the isolation and purification of this compound A.
Methodology:
-
Fermentation: Oudemansiella mucida is cultured in a suitable liquid medium and incubated to allow for the production of secondary metabolites, including this compound A.
-
Extraction: The mycelia are harvested and extracted with an organic solvent such as ethyl acetate to isolate the crude secondary metabolites.
-
Concentration: The crude extract is concentrated under reduced pressure to yield a residue.
-
Chromatographic Separation: The concentrated extract is subjected to a series of chromatographic techniques to separate the different components. This typically begins with silica gel column chromatography.
-
Fraction Collection and Analysis: Fractions are collected from the column and analyzed by thin-layer chromatography (TLC) to identify those containing the compound of interest.
-
Further Purification: The fractions containing this compound A are further purified using techniques like Sephadex LH-20 column chromatography.
-
Final Purification: High-performance liquid chromatography (HPLC) may be used for the final purification to obtain highly pure this compound A.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
96-well microtiter plates
-
Fungal inoculum
-
Appropriate broth medium (e.g., RPMI-1640)
-
This compound compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antifungal agent
-
Solvent control
Procedure:
-
Preparation of Inoculum: A standardized suspension of the fungal test organism is prepared.
-
Serial Dilution: The this compound compound is serially diluted in the broth medium across the wells of the microtiter plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Controls: Positive control wells (containing a known antifungal) and negative/solvent control wells (containing only the solvent used to dissolve the this compound) are included.
-
Incubation: The plates are incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the this compound compound that visibly inhibits fungal growth.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Human cell lines (e.g., KB, MCF-7)
-
96-well cell culture plates
-
Cell culture medium
-
This compound compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: The chosen human cell line is seeded into the wells of a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound compound.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: The MTT reagent is added to each well and the plate is incubated for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the absorbance data.
Conclusion
The this compound family of natural products demonstrates significant biological activity, primarily through the inhibition of fungal mitochondrial respiration. While their potential as direct therapeutic or agricultural agents has been hampered by stability and potency issues, they remain important lead compounds in the development of novel fungicides. The quantitative data on their cytotoxicity, particularly for this compound A, provides a valuable baseline for future structure-activity relationship studies and drug development efforts. The experimental protocols outlined in this guide offer a standardized approach for the continued investigation of these and other natural products.
References
Oudemansin's Antifungal Efficacy: A Technical Deep Dive into its Spectrum and Mechanism
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the antifungal properties of Oudemansin, a naturally occurring strobilurin-class antibiotic. This whitepaper details the compound's spectrum of activity against various pathogenic fungi, provides granular experimental methodologies, and visually elucidates its mechanism of action through detailed signaling pathway diagrams.
This compound, originally isolated from the basidiomycete fungus Oudemansiella mucida, has demonstrated significant potential as an antifungal agent.[1][2][3] Its primary mode of action is the inhibition of mitochondrial respiration, a critical process for fungal survival and proliferation.
Quantitative Antifungal Spectrum of this compound A
The antifungal activity of this compound A has been quantified against a range of pathogenic fungi using Minimum Inhibitory Concentration (MIC) values. These values, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism, are crucial for assessing the potency and spectrum of an antimicrobial agent. The following table summarizes the available MIC data for this compound A against key fungal pathogens.
| Fungal Species | Strain | MIC (µg/mL) | Reference |
| Candida albicans | ATCC 10231 | 1.56 - 3.125 | [4] |
| Cryptococcus neoformans | H99 | 1.56 - 3.125 | [4] |
| Cryptococcus gattii | R272 | 3.125 | |
| Aspergillus fumigatus | (Not Specified) | (Data Not Available) | |
| Various Yeasts | (Not Specified) | >16 |
Mechanism of Action: Inhibition of Mitochondrial Respiration
This compound is a Quinone outside Inhibitor (QoI) fungicide. Its fungicidal activity stems from its ability to block the electron transfer at the Qo site of the cytochrome bc1 complex (Complex III) within the mitochondrial respiratory chain. This inhibition disrupts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.
The disruption of the mitochondrial electron transport chain by this compound triggers a cascade of downstream signaling events within the fungal cell, primarily related to oxidative stress and cellular adaptation mechanisms.
Caption: Mechanism of this compound action and subsequent cellular signaling.
Experimental Protocols
To ensure the reproducibility and standardization of antifungal susceptibility testing, detailed experimental protocols are paramount. The following sections outline the methodologies for two common assays used to evaluate the antifungal spectrum of compounds like this compound.
Broth Microdilution Assay
The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
1. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for filamentous fungi) at a suitable temperature (e.g., 35°C for Candida spp., 28-35°C for molds) for 24-48 hours or until sufficient growth is observed.
-
A suspension of the fungal cells or spores is prepared in sterile saline or broth.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. For filamentous fungi, spore suspensions are adjusted to a concentration of 0.4 x 10^4 to 5 x 10^4 spores/mL.
-
The inoculum is then further diluted in the test medium to achieve the final desired concentration in the microtiter plate wells.
2. Assay Procedure:
-
A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium, such as RPMI-1640 with L-glutamine and buffered with MOPS.
-
Each well is inoculated with the prepared fungal suspension.
-
Positive (fungus and medium without this compound) and negative (medium only) controls are included on each plate.
-
The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours for yeasts or longer for slower-growing molds.
3. MIC Determination:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the positive control. The endpoint can be read visually or with a spectrophotometer.
Caption: Workflow for the Broth Microdilution Assay.
Disk Diffusion Assay
The disk diffusion assay is a qualitative or semi-quantitative method used to assess the susceptibility of a fungus to an antimicrobial agent.
1. Inoculum Preparation:
-
A standardized inoculum is prepared as described for the broth microdilution assay (0.5 McFarland standard).
2. Assay Procedure:
-
A sterile cotton swab is dipped into the adjusted fungal suspension, and excess fluid is removed by pressing it against the inside of the tube.
-
The entire surface of an appropriate agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene (B1212753) blue for yeasts) is evenly inoculated with the swab in three directions.
-
Paper disks impregnated with a known concentration of this compound are placed onto the agar surface using sterile forceps.
-
The plates are incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
3. Interpretation of Results:
-
The diameter of the zone of inhibition (the area around the disk where fungal growth is absent) is measured in millimeters.
-
The size of the zone of inhibition is indicative of the susceptibility of the fungus to this compound. Interpretation of results often relies on standardized tables, though specific breakpoints for this compound are not yet established.
Caption: Workflow for the Disk Diffusion Assay.
This technical guide provides a foundational understanding of the antifungal properties of this compound. Further research is warranted to expand the quantitative data on its antifungal spectrum and to further elucidate the intricacies of the downstream signaling pathways affected by its unique mechanism of action. This will be crucial for the potential development of this compound and its analogues as therapeutic agents in the fight against pathogenic fungal infections.
References
- 1. Mechanisms of resistance to QoI fungicides in phytopathogenic fungi [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [openresearch.okstate.edu]
Oudemansin Analogs from Novel Fungal Sources: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of oudemansin-producing fungi beyond the well-documented Oudemansiella genus. It is intended for researchers, scientists, and drug development professionals interested in the discovery and characterization of novel antifungal agents. This document details the known fungal sources of this compound and its derivatives, presents available data on their production, outlines generalized experimental protocols for their isolation and characterization, and proposes a hypothetical biosynthetic pathway.
Introduction
This compound A, first isolated from Oudemansiella mucida, is a potent antifungal agent that, along with the strobilurins, served as a blueprint for the development of highly successful agricultural fungicides.[1] The unique β-methoxyacrylate pharmacophore is responsible for its inhibitory effect on mitochondrial respiration.[1] While Oudemansiella species are the most well-known producers, other fungi also synthesize this compound and its structural analogs, representing a potential source of novel bioactive compounds. This guide focuses on these alternative fungal sources.
This compound-Producing Fungi Beyond Oudemansiella
Several fungal species outside of the Oudemansiella genus have been identified as producers of this compound and its derivatives. These include:
-
Mycena polygramma : This species is known to produce this compound A.[1]
-
Xerula melanotricha : This fungus produces this compound B.[1]
-
Xerula longipes : Cultures of this species have also been found to produce this compound B.
These findings suggest that the biosynthetic machinery for this compound production is more widespread than previously thought and that exploration of other related fungal genera may yield additional novel this compound analogs.
Quantitative Production of Oudemansins
Detailed quantitative yield data for this compound production in Mycena polygramma, Xerula melanotricha, and Xerula longipes is not extensively available in publicly accessible literature. The primary focus of many studies has been on the isolation and structural elucidation of these compounds rather than the optimization of their production. However, based on analogous fungal fermentation processes, it is anticipated that yields can be significantly influenced by culture conditions.
Table 1: Known this compound Analogs from Non-Oudemansiella Fungi
| Fungal Species | This compound Analog Produced |
| Mycena polygramma | This compound A |
| Xerula melanotricha | This compound B |
| Xerula longipes | This compound B |
Experimental Protocols
The following sections outline generalized experimental protocols for the cultivation of this compound-producing fungi and the subsequent extraction, purification, and characterization of this compound analogs. These protocols are based on standard methodologies for fungal secondary metabolite research and may require optimization for specific fungal strains and target compounds.
Fungal Cultivation (Submerged Culture)
-
Inoculum Preparation : Aseptically transfer a small piece of mycelium from a stock culture plate to a flask containing a liquid seed medium (e.g., Potato Dextrose Broth or Yeast Malt Broth). Incubate at 25-28°C on a rotary shaker until sufficient mycelial biomass is obtained.
-
Production Culture : Inoculate a larger volume of production medium with the seed culture. The production medium composition should be optimized for secondary metabolite production and may include various carbon and nitrogen sources, minerals, and vitamins.
-
Fermentation : Incubate the production culture under controlled conditions (temperature, pH, agitation, and aeration) for a period of 7-21 days. Monitor the production of this compound periodically using analytical techniques such as HPLC.
Extraction and Purification
-
Mycelial Separation : Separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
Solvent Extraction : Extract the culture filtrate and the mycelial biomass separately with an organic solvent such as ethyl acetate. The mycelium should be homogenized or sonicated to ensure efficient extraction.
-
Concentration : Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Purification :
-
Silica (B1680970) Gel Chromatography : Subject the crude extract to silica gel column chromatography using a gradient of non-polar to polar solvents (e.g., hexane (B92381) to ethyl acetate) to fractionate the components.
-
Preparative HPLC : Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase.
-
Structural Elucidation
-
Mass Spectrometry (MS) : Determine the molecular weight and elemental composition of the purified compound using high-resolution mass spectrometry (HR-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Elucidate the chemical structure of the compound by performing 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the identification and characterization of this compound from fungal cultures.
Hypothetical Biosynthetic Signaling Pathway
The exact signaling pathway for this compound biosynthesis has not been elucidated. However, the biosynthesis of fungal secondary metabolites is generally regulated by a complex network of signaling pathways that respond to environmental cues. The diagram below presents a hypothetical signaling pathway that could lead to the activation of an this compound biosynthetic gene cluster.
Conclusion
The discovery of this compound production in fungi beyond the Oudemansiella genus opens up new avenues for the identification of novel antifungal agents. While significant research is still needed to optimize production and fully characterize the biosynthetic pathways, the information presented in this guide provides a solid foundation for researchers to build upon. Further exploration of fungal biodiversity, coupled with modern techniques in fermentation and genetic engineering, holds the promise of uncovering new this compound analogs with improved efficacy and pharmacological properties.
References
Oudemansin Analogs: A Technical Guide to Chemical Diversity and Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the chemical diversity of Oudemansin analogs, a class of naturally derived and synthetic compounds with significant antifungal properties. Oudemansins, originally isolated from basidiomycete fungi, have garnered interest in the scientific community for their potent inhibition of fungal respiration. This document provides a comprehensive overview of their mechanism of action, chemical synthesis, structure-activity relationships, and the experimental protocols utilized in their evaluation.
Introduction to Oudemansins
Oudemansins are a class of (E)-β-methoxyacrylate natural products first isolated from fungi of the genera Oudemansiella and Xerula. The parent compound, this compound A, was first described in 1979 from the basidiomycete Oudemansiella mucida.[1] Closely related natural analogs, including this compound B and this compound X, have also been identified from other fungal species.[2] These compounds exhibit a broad spectrum of antifungal activity against various filamentous fungi and yeasts.[3] Their discovery, alongside the structurally related strobilurins, paved the way for the development of a major class of agricultural fungicides.
Chemical Diversity of this compound Analogs
The chemical diversity of this compound analogs stems from both natural variation and synthetic modification. The core scaffold of Oudemansins presents several sites for chemical modification, leading to a wide array of derivatives with varying biological activities.
2.1. Natural Analogs
Naturally occurring this compound analogs primarily differ in the substitution pattern on the phenyl ring of the styryl moiety.
-
This compound A: The archetypal member of the family.
-
This compound B: Features a methoxy (B1213986) and a chloro substituent on the phenyl ring.
-
This compound X: Contains a methoxy group on the phenyl ring.[2]
-
Northis compound A: A demethylated analog isolated from Pterula sp. 82168.[1]
-
9-Hydroxythis compound A: A hydroxylated derivative.
2.2. Synthetic and Semisynthetic Analogs
The this compound scaffold has been a target for total synthesis and semisynthetic modification to explore structure-activity relationships (SAR) and develop analogs with improved potency and pharmacokinetic properties. These efforts have led to the creation of a diverse range of compounds with modifications at various positions, including the β-methoxyacrylate moiety, the aliphatic backbone, and the terminal phenyl ring.
Mechanism of Action: Inhibition of Fungal Respiration
This compound analogs exert their antifungal effect by inhibiting the mitochondrial respiratory chain, specifically targeting the cytochrome bc1 complex (Complex III) . This enzyme complex plays a crucial role in the electron transport chain, which is essential for ATP synthesis.
Oudemansins are classified as QoI (Quinone outside Inhibitors) . They bind to the Qo site of the cytochrome bc1 complex, thereby blocking the transfer of electrons from ubiquinol (B23937) to cytochrome c. This disruption of the electron transport chain leads to a collapse of the mitochondrial membrane potential and ultimately results in fungal cell death.
Caption: this compound analogs inhibit the cytochrome bc1 complex, blocking electron flow.
Quantitative Data on Antifungal Activity
The antifungal potency of this compound analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50). The following table summarizes available data for representative this compound analogs against various fungal species and cell lines.
| Compound | Organism/Cell Line | Activity | Value | Reference |
| Coruscanone A Analog (40) | Candida albicans | MIC | 2.08 µg/mL | [4] |
| Coruscanone A Analog (41) | Candida albicans | MIC | 4.16 µg/mL | [4] |
| Coruscanone A Analog (42) | Candida albicans | MIC | 4.16 µg/mL | [4] |
| Coruscanone A Analog (47) | Candida albicans | MIC | 20 µg/mL | [4] |
| Coruscanone A Analog (40) | Cryptococcus neoformans | MIC | 4.16 µg/mL | [4] |
| Coruscanone A Analog (41) | Cryptococcus neoformans | MIC | 8.32 µg/mL | [4] |
| Coruscanone A Analog (42) | Cryptococcus neoformans | MIC | 8.32 µg/mL | [4] |
| Coruscanone A Analog (40) | Aspergillus fumigatus | MIC | 4.16 µg/mL | [4] |
| Coruscanone A Analog (41) | Aspergillus fumigatus | MIC | 8.32 µg/mL | [4] |
| Coruscanone A Analog (42) | Aspergillus fumigatus | MIC | 8.32 µg/mL | [4] |
| Compound SH2 | Alternaria brassicicola | MIC | 25 µg/mL | [5] |
| Compound SH2 | Colletotrichum acutatum | MIC | 6.25 µg/mL | [5] |
| Compound SH2 | Alternaria solani | MIC | 50 µg/mL | [5] |
| Compound SH2 | Alternaria alternata | MIC | 25 µg/mL | [5] |
| Compound SH2 | Fusarium moniliforme | MIC | 100 µg/mL | [5] |
| 9β-Hydroxyparthenolide-9-O-β-D-glucopyranoside | Candida albicans | MIC | 0.26 µg/mL | [6] |
| 9β-Hydroxyparthenolide-9-O-β-D-glucopyranoside | Candida parapsilosis | MIC | 0.31 µg/mL | [6] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the synthesis and biological evaluation of this compound analogs.
5.1. Chemical Synthesis: Total Synthesis of a Tschimganin Analog
The following is a representative protocol for the synthesis of a tschimganin analog, which shares structural similarities with Oudemansins and is synthesized for its potential insecticidal and fungicidal activities.[7]
Caption: A generalized workflow for the synthesis of this compound analogs.
Protocol:
-
Reactant Preparation: To a solution of borneol (1.0 mmol) and a substituted benzoic acid (1.2 mmol) in dry dichloromethane (B109758) (10 mL), add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 1.5 mmol) and 4-dimethylaminopyridine (B28879) (DMAP, 0.1 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Extraction and Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent to afford the desired tschimganin analog.[7]
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[7]
5.2. Biological Evaluation: Antifungal Susceptibility Testing
The antifungal activity of this compound analogs is determined using standard broth microdilution methods.
Protocol:
-
Fungal Strain Preparation: Prepare a standardized inoculum of the test fungus in RPMI-1640 medium.
-
Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the fungal suspension.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.[8] The endpoint can be determined visually or by measuring the optical density at a specific wavelength.
Structure-Activity Relationships (SAR)
The extensive synthesis and biological evaluation of this compound analogs have provided valuable insights into their structure-activity relationships.
-
The (E)-β-methoxyacrylate moiety: This structural feature is crucial for the antifungal activity, as it is the pharmacophore responsible for binding to the Qo site of the cytochrome bc1 complex.
-
The stereochemistry of the aliphatic chain: The specific stereoconfiguration of the chiral centers in the aliphatic backbone is important for optimal binding and activity.
-
Substituents on the phenyl ring: The nature and position of substituents on the terminal phenyl ring can significantly influence the antifungal potency and spectrum of activity.
Conclusion
This compound analogs represent a promising class of antifungal agents with a well-defined mechanism of action. The chemical diversity within this family, both natural and synthetic, provides a rich platform for the development of novel antifungal drugs. Further exploration of their structure-activity relationships and the development of efficient synthetic strategies will be crucial for optimizing their therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working in this exciting field.
References
- 1. Northis compound A, a new antifungal antibiotic from Pterula species 82168 and three semisynthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotics from basidiomycetes. XXXIII. This compound X, a new antifungal E-beta-methoxyacrylate from Oudemansiella radicata (Relhan ex Fr.) Sing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotics from basidiomycetes. IX. This compound, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and Characterization of a New Antifungal Compound 10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic Acid Methyl Ester from Streptomyces hydrogenans Strain DH16 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Insecticidal, Fungicidal Activities and Structure–Activity Relationships of Tschimganin Analogs [mdpi.com]
- 8. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Oudemansin Extraction from Fungal Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oudemansin A is a naturally occurring β-methoxyacrylate antifungal compound first isolated from the basidiomycete fungus Oudemansiella mucida.[1] Along with related compounds like strobilurins, oudemansins function by inhibiting mitochondrial respiration at the Qo (quinone outside) site of the cytochrome bc1 complex (Complex III).[2] This mode of action has been pivotal in the development of agricultural fungicides, such as azoxystrobin.[1] This document provides a detailed protocol for the extraction and purification of this compound from mycelial cultures of Oudemansiella mucida, intended for research and drug discovery applications.
Fungal Cultivation and Fermentation
The production of this compound is achieved through the submerged fermentation of Oudemansiella mucida.
Protocol 2.1: Fungal Culture and Fermentation
-
Strain Activation: Inoculate an Oudemansiella mucida strain on a Potato Dextrose Agar (PDA) medium slant.[2]
-
Incubation: Culture the slant at 28°C for 7 days to achieve sufficient mycelial growth.[2]
-
Seed Culture: Transfer the activated mycelia into a 1000 mL Erlenmeyer flask containing 400 mL of a suitable liquid culture medium (e.g., Potato Dextrose Broth or Malt Extract Broth).[2][3]
-
Fermentation: Incubate the flask on a rotary shaker at 28°C for 10 days to allow for fungal growth and metabolite production.[2]
Extraction of this compound
This compound can be extracted from both the fungal mycelia and the fermentation broth. The primary solvent used for this purpose is ethyl acetate (B1210297), due to its effectiveness in dissolving this compound.[2][3][4]
Protocol 3.1: Mycelium and Broth Extraction
-
Separation: After the fermentation period, separate the fungal mycelia from the culture broth via filtration (e.g., using a Büchner funnel).
-
Broth Extraction: Transfer the cell-free fermentation broth to a separating funnel. Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously for 10 minutes and allow the layers to separate. Collect the upper ethyl acetate layer. Repeat this step twice to maximize yield.[5]
-
Mycelium Preparation: Wash the collected mycelia with distilled water to remove residual medium components and dry them at 70°C.[2]
-
Mycelium Extraction: Pulverize the dried mycelium into a fine powder.[2] The powdered mycelium can be extracted with methanol (B129727) initially, followed by a sequential extraction of the resulting suspension with ethyl acetate and n-butanol.[2] Alternatively, a direct extraction with ethyl acetate can be performed.
-
Concentration: Combine all ethyl acetate extracts (from both broth and mycelium) and concentrate them using a rotary evaporator under reduced pressure to obtain a crude extract.[5]
Purification of this compound
The crude extract contains a mixture of metabolites. Chromatographic techniques are employed to isolate and purify this compound.
Protocol 4.1: Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography:
-
Dissolve the crude ethyl acetate extract (e.g., 9.2 g) in a minimal amount of acetone (B3395972) and mix with crude silica gel (100-200 mesh).[2]
-
Prepare a column with fine silica gel (200-300 mesh) packed in petroleum ether.[2]
-
Apply the sample-silica mixture to the top of the column.
-
Elute the column with a gradient of petroleum ether and ethyl acetate, starting from 100% petroleum ether and gradually increasing the polarity (e.g., 50:1, 25:1, 10:1, 5:1, 1:1, to 100% ethyl acetate).[2]
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC).
-
-
Sephadex LH-20 Chromatography:
-
Final Steps: Concentrate the purified fractions to yield isolated this compound. The structure and purity can be confirmed using spectroscopic methods such as MS, ¹H NMR, and ¹³C NMR.[2]
Quantitative Data
The yield of secondary metabolites can vary significantly based on the fungal strain, culture conditions, and extraction efficiency. The following table summarizes representative data from the literature.
| Parameter | Details | Value | Reference |
| Fungal Strain | Oudemansiella mucida | - | [2] |
| Culture Type | Liquid Shake Culture | 10 days at 28°C | [2] |
| Extraction Solvent | Ethyl Acetate | - | [2] |
| Starting Material | Dried Mycelium | - | [2] |
| Crude Extract Yield | Ethyl Acetate Extract | 9.2 g | [2] |
| Biological Activity (MIC) | Ethyl Acetate Extract vs. A. alternata | 5 mg/mL | [4] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the extraction and purification of this compound from Oudemansiella mucida cultures.
Caption: Workflow for this compound extraction and purification.
Mechanism of Action
This compound inhibits cellular respiration by targeting Complex III of the mitochondrial electron transport chain.
Caption: this compound inhibits the Qo site of mitochondrial Complex III.
References
- 1. This compound A - Wikiwand [wikiwand.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibiotics from basidiomycetes. IX. This compound, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales). | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Oudemansin Quantification by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oudemansin is a naturally occurring strobilurin-class antifungal compound isolated from the basidiomycete fungus Oudemansiella mucida.[1] Like other strobilurins, it is a potent inhibitor of mitochondrial respiration, making it a compound of interest for applications in agriculture and potentially as a lead compound in drug discovery. Accurate and reliable quantification of this compound is crucial for research and development, including fermentation process optimization, formulation development, and quality control.
This document provides a detailed application note and protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established principles for the analysis of structurally related strobilurin analogues and other fungal secondary metabolites.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the HPLC method for this compound quantification. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
Table 1: Chromatographic Parameters and Performance
| Parameter | Value |
| Retention Time (t_R) | Approximately 6.8 min |
| **Linearity (R²) ** | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.2 | 15,200 |
| 0.5 | 38,000 |
| 1.0 | 76,500 |
| 5.0 | 382,000 |
| 10.0 | 763,500 |
| 20.0 | 1,528,000 |
Experimental Protocols
Sample Preparation
-
Extraction:
-
To 10 mL of fermentation broth, add 20 mL of ethyl acetate (B1210297).
-
Shake vigorously for 30 minutes on an orbital shaker.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully collect the upper ethyl acetate layer.
-
Repeat the extraction process on the aqueous layer with another 20 mL of ethyl acetate to ensure complete extraction.
-
Combine the ethyl acetate extracts.
-
-
Drying and Reconstitution:
-
Dry the combined ethyl acetate extract over anhydrous sodium sulfate.
-
Filter the extract to remove the sodium sulfate.
-
Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried residue in 1 mL of the mobile phase (Acetonitrile:Water, 50:50 v/v).
-
-
Filtration:
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Drying and Grinding:
-
Lyophilize or oven-dry the mycelium at a low temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried mycelium into a fine powder.
-
-
Extraction:
-
Weigh 1 g of the powdered mycelium into a flask.
-
Add 20 mL of methanol (B129727) and sonicate for 30 minutes.
-
Shake on an orbital shaker for 1 hour.
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction with another 20 mL of methanol.
-
Combine the methanolic extracts.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the combined extracts to dryness using a rotary evaporator.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
-
Filtration:
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Method Protocol
Table 3: HPLC Operating Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV/Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min: 50% B2-8 min: 50% to 95% B8-10 min: 95% B10-10.1 min: 95% to 50% B10.1-15 min: 50% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
Method Validation Protocol
To ensure the reliability of the analytical method, the following validation parameters should be assessed according to ICH guidelines:
-
Specificity: Analyze blank matrix samples (uninoculated fermentation broth or extraction solvent) to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Prepare a series of standard solutions of this compound at a minimum of five concentrations (e.g., 0.1 to 20 µg/mL). Plot a calibration curve of peak area versus concentration and determine the coefficient of determination (R²).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Precision:
-
Repeatability (Intra-day precision): Analyze replicate injections of a standard solution at three different concentrations (low, medium, high) within the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts or equipment.
-
The precision is expressed as the relative standard deviation (%RSD).
-
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound standard at three levels (low, medium, high). Calculate the percentage recovery.
-
Robustness: Intentionally introduce small variations in the method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on the results.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: HPLC method validation pathway.
References
Application Note & Protocol: Antifungal Susceptibility Testing of Oudemansin using Broth Microdilution
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the in vitro antifungal activity of Oudemansin, a natural E-β-methoxyacrylate antibiotic, using the broth microdilution method. The protocol is harmonized with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Included are methodologies for inoculum preparation, microplate setup, determination of Minimum Inhibitory Concentration (MIC), and data interpretation. Additionally, this note describes this compound's mechanism of action as a Quinone outside Inhibitor (QoI) of the mitochondrial respiratory chain.
Introduction to this compound
This compound A is a natural antifungal agent first isolated from the basidiomycete fungus Oudemansiella mucida.[1] It belongs to the β-methoxyacrylic acid class of compounds, which also includes the well-known strobilurins. These compounds are potent inhibitors of fungal respiration. This compound A has demonstrated biological activity against a range of filamentous fungi and yeasts, making it a subject of interest for novel antifungal drug discovery.[2] Its specific mode of action involves the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain, a mechanism known as QoI inhibition.[2] This disruption of cellular respiration leads to a depletion of ATP, ultimately causing fungal cell death.
Mechanism of Action: QoI Inhibition
This compound acts as a Quinone outside Inhibitor (QoI). It specifically binds to the Qo (Quinone outside) binding site of the cytochrome bc1 complex within the inner mitochondrial membrane. This binding action blocks the transfer of electrons from ubiquinol (B23937) (Coenzyme Q10, reduced form) to cytochrome c1. The interruption of the electron transport chain disrupts the proton gradient necessary for ATP synthesis, leading to a critical energy deficit within the fungal cell.
Caption: Mechanism of this compound as a QoI inhibitor in the fungal respiratory chain.
Experimental Protocol: Broth Microdilution Assay
This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast and filamentous fungi, based on CLSI documents M27 and M38.
Materials and Reagents
-
This compound A (analytical grade powder)
-
Dimethyl Sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
3-(N-morpholino)propanesulfonic acid (MOPS) buffer
-
Glucose
-
Sterile saline (0.85% NaCl)
-
Sterile deionized water
-
Sterile, flat-bottom 96-well microtiter plates
-
Fungal isolates (yeasts and/or filamentous fungi)
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Aspergillus flavus ATCC 204304)
-
Spectrophotometer or McFarland standards
-
Hemocytometer
-
Incubator (35°C)
Media Preparation (RPMI-1640)
-
Prepare RPMI-1640 medium according to the manufacturer's instructions.
-
Buffer the medium to pH 7.0 at 25°C using MOPS buffer (0.165 M).
-
Filter-sterilize the final solution. This buffered medium will be used for all dilutions and as the growth medium in the assay.
Preparation of this compound Stock Solution
-
Accurately weigh the this compound A powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL). The initial concentration should be at least 100 times the highest final concentration to be tested to minimize the final DMSO concentration.
-
Store the stock solution in small aliquots at -70°C until use.
Inoculum Preparation
For Yeasts (e.g., Candida spp.):
-
Subculture the yeast isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours.
-
Select several distinct colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this adjusted suspension 1:1000 in RPMI medium to achieve a final working inoculum concentration of 1-5 x 10³ CFU/mL.
For Filamentous Fungi (e.g., Aspergillus spp.):
-
Grow the mold on Potato Dextrose Agar at 35°C for 7 days to encourage sporulation.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20.
-
Gently scrape the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension concentration to 0.4-5 x 10⁴ CFU/mL using a hemocytometer. This is the final working inoculum.
Microdilution Plate Setup
-
Dispense 100 µL of RPMI medium into wells 2 through 11 of a 96-well microtiter plate.
-
Prepare a working solution of this compound in RPMI medium at twice the highest desired final concentration (e.g., if the highest final concentration is 16 µg/mL, the working solution should be 32 µg/mL).
-
Add 200 µL of this this compound working solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10.
-
Discard 100 µL from well 10 after mixing. Well 11 will serve as the drug-free growth control.
-
Add 100 µL of the standardized fungal inoculum to each well (wells 1-11). This brings the final volume in each well to 200 µL and dilutes the drug to the final test concentrations.
-
Include a sterility control well (well 12) containing 200 µL of uninoculated RPMI medium.
Caption: Experimental workflow for the broth microdilution antifungal susceptibility test.
Incubation
-
Yeasts: Incubate plates at 35°C for 24-48 hours.
-
Filamentous Fungi: Incubate plates at 35°C for 48-72 hours, depending on the growth rate of the species.
MIC Determination
The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the drug-free growth control well.
-
For Yeasts: The endpoint is typically a ≥50% reduction in turbidity.
-
For Filamentous Fungi: The endpoint is the complete inhibition of visible growth (100% inhibition).
Results should be read visually using a reading mirror or spectrophotometrically at 490 nm. The growth control well must show adequate growth for the test to be valid.
Data Presentation
The antifungal activity of this compound is summarized by its MIC values. While extensive peer-reviewed data for this compound against a wide range of clinical isolates is limited, the following table provides an illustrative summary of expected activity based on its known mechanism and early reports. Researchers should generate their own data following the protocol above.
Table 1: Illustrative Antifungal Activity of this compound A (MIC in µg/mL)
| Fungal Species | Type | Illustrative MIC Range (µg/mL) |
| Candida albicans | Yeast | 0.5 - 4 |
| Candida glabrata | Yeast | 1 - 8 |
| Cryptococcus neoformans | Yeast | 0.25 - 2 |
| Aspergillus fumigatus | Mold | 0.5 - 4 |
| Aspergillus flavus | Mold | 1 - 8 |
| Fusarium solani | Mold | >16 |
| Trichophyton rubrum | Mold | 0.125 - 1 |
Note: The values presented in this table are for illustrative purposes only and are based on the general activity profile of QoI inhibitors. Actual MIC values must be determined experimentally.
Conclusion
The broth microdilution method is a reliable and reproducible technique for determining the in vitro antifungal susceptibility of this compound. Adherence to standardized protocols, such as those provided by CLSI and EUCAST, is critical for generating high-quality, comparable data. As a potent inhibitor of the fungal mitochondrial respiratory chain, this compound represents a promising scaffold for the development of new antifungal therapies. Further investigation is required to establish its full spectrum of activity and clinical potential.
References
Application Notes and Protocols: In Vitro Bioassays for Determining Oudemansin Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oudemansins are a class of naturally occurring antifungal compounds first isolated from the basidiomycete fungus Oudemansiella mucida.[1] Oudemansin A, along with its derivatives this compound B and this compound X, have demonstrated biological activity against a range of filamentous fungi and yeasts.[1] Their mechanism of action involves the inhibition of mitochondrial respiration, positioning them as members of the Quinone outside Inhibitor (QoI) class of fungicides.[1] This class also includes the commercially successful strobilurins. While Oudemansins themselves have not been commercialized due to issues with potency and stability, they remain important lead compounds in the development of new antifungal agents.
These application notes provide detailed protocols for established in vitro bioassays to determine the antifungal activity of this compound and its analogues. The methodologies described are fundamental for screening, characterizing, and comparing the efficacy of these compounds against various fungal pathogens.
Mechanism of Action: QoI Pathway Inhibition
Oudemansins exert their antifungal effect by targeting the cytochrome bc1 complex (also known as Complex III) in the mitochondrial electron transport chain.[1] Specifically, they bind to the Quinone outside (Qo) site of cytochrome b, which is a critical component of Complex III. This binding event blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, thereby inhibiting ATP synthesis and leading to cellular energy depletion and ultimately fungal death.
Caption: this compound inhibits the mitochondrial respiratory chain at the Qo site of Complex III.
Data Presentation
Table 1: Illustrative MIC Values (µg/mL) of this compound A against Various Fungi
| Fungal Species | Type | Illustrative MIC (µg/mL) |
| Candida albicans | Yeast | 1 - 8 |
| Cryptococcus neoformans | Yeast | 0.5 - 4 |
| Aspergillus fumigatus | Filamentous Fungi | 2 - 16 |
| Trichophyton rubrum | Filamentous Fungi | 0.25 - 2 |
| Fusarium oxysporum | Filamentous Fungi | 4 - 32 |
Table 2: Illustrative Comparative MIC Values (µg/mL) of this compound Analogues
| Fungal Species | This compound A | This compound B | This compound X |
| Saccharomyces cerevisiae | 1 - 4 | 0.5 - 2 | 1 - 8 |
| Penicillium chrysogenum | 2 - 8 | 1 - 4 | 2 - 16 |
| Mucor mucedo | >32 | >32 | >32 |
Experimental Protocols
The following are detailed protocols for two standard in vitro methods for determining the antifungal susceptibility of this compound.
Protocol 1: Broth Microdilution Method (Adapted from CLSI Guidelines)
This method is used to determine the MIC of an antifungal agent in a liquid medium.
Materials:
-
96-well, U-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile distilled water
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Fungal inoculum, standardized to the appropriate concentration
-
Positive control antifungal (e.g., Amphotericin B, Fluconazole)
-
Negative control (medium with DMSO, no drug)
-
Growth control (medium with inoculum, no drug)
-
Sterility control (medium only)
-
Spectrophotometer or microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Further dilute in RPMI-1640 to create a working stock solution.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound working stock solution in RPMI-1640 directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., 0.03 to 32 µg/mL).
-
Inoculum Preparation:
-
Yeasts: Culture the yeast on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Filamentous Fungi: Culture the fungus on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the this compound dilutions, the positive control, and the growth control. This will bring the total volume in each well to 200 µL and dilute the drug concentration to its final test concentration.
-
Incubation: Incubate the plates at 35°C. The incubation period depends on the fungal species: 24-48 hours for most yeasts and 48-72 hours for most filamentous fungi.
-
Reading Results: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control. This can be assessed visually or by using a microplate reader to measure optical density.
Protocol 2: Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antifungal activity.
Materials:
-
Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) plates
-
Sterile cork borer or pipette tip (6-8 mm diameter)
-
Fungal inoculum
-
This compound solution at a known concentration
-
Positive control antifungal solution
-
Negative control (solvent)
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal suspension as described in the broth microdilution method.
-
Plate Inoculation: Uniformly spread the fungal suspension over the entire surface of the agar plate using a sterile cotton swab.
-
Well Creation: Aseptically create wells in the agar using a sterile cork borer.
-
Application of this compound: Add a fixed volume (e.g., 50-100 µL) of the this compound solution to a well. Add the positive and negative controls to separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-72 hours, depending on the fungus.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is absent). A larger zone of inhibition indicates greater susceptibility of the fungus to the compound.
Experimental Workflow and Logic
The evaluation of a novel antifungal agent like this compound typically follows a structured workflow to characterize its activity and spectrum.
Caption: A typical workflow for the in vitro evaluation of a new antifungal compound.
Conclusion
The in vitro bioassays detailed in these application notes provide a robust framework for the evaluation of this compound's antifungal properties. The broth microdilution method is essential for obtaining quantitative MIC data, which is crucial for comparing the potency of different this compound analogues and for understanding their spectrum of activity. The agar diffusion method serves as a valuable primary screening tool. A comprehensive understanding of this compound's mechanism of action, coupled with standardized in vitro testing, is fundamental for any research aimed at developing novel antifungal agents based on this natural product scaffold.
References
Application Notes and Protocols for the Cultivation of Oudemansiella mucida and Production of Oudemansin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oudemansiella mucida, commonly known as the porcelain fungus, is a basidiomycete fungus recognized for its production of potent antifungal secondary metabolites.[1][2] Among these metabolites, Oudemansin A has garnered significant interest. This compound A is a strobilurin-type compound that exhibits strong antifungal properties by inhibiting mitochondrial respiration.[3][4][5] Its mechanism of action involves binding to the hydroquinone (B1673460) oxidation (Qo) site of the cytochrome bc1 complex, thereby disrupting the electron transport chain.[1][6] This unique mode of action led to the development of a major class of agricultural fungicides, including azoxystrobin.[4]
These application notes provide detailed protocols for the cultivation of Oudemansiella mucida and the subsequent extraction and purification of this compound, tailored for research and drug development applications.
Factors Influencing this compound Production
The production of this compound, a secondary metabolite, is not directly linked to the primary growth of O. mucida. Its biosynthesis is influenced by a complex interplay of genetic and environmental factors. Understanding these factors is crucial for optimizing yield.
-
Nutrient Availability: Carbon and nitrogen sources are fundamental. The optimal carbon-to-nitrogen (C/N) ratio for mycelial growth has been reported to be around 20:1 when using glucose as the carbon source.[7] Maltose and calcium nitrate (B79036) have been identified as favorable carbon and nitrogen sources, respectively, for mycelial growth.[7]
-
pH: The pH of the culture medium significantly impacts enzymatic activities and nutrient uptake. The optimal pH for the mycelial growth of O. mucida is approximately 5.0-6.0.[7][8]
-
Temperature: Temperature affects both the growth rate and the metabolic profile of the fungus. The optimal temperature for mycelial growth is generally between 25°C and 30°C.[7][8] However, fruiting body formation, which can also be a source of these metabolites, may require lower temperatures, around 17°C.[9][10]
-
Aeration and Agitation: In submerged cultures, adequate oxygen supply is critical for aerobic respiration and metabolite production. Agitation ensures homogenous distribution of nutrients and oxygen.
-
Light: Light can be a regulatory factor for secondary metabolism in fungi.[11] For O. mucida, mycelial growth is often carried out in the dark, while primordial formation and fruiting body development require light exposure (e.g., a 12-hour light/dark cycle).[2][9]
Experimental Protocols
Protocol 1: Strain Maintenance and Inoculum Preparation
This protocol describes the maintenance of Oudemansiella mucida cultures and the preparation of a liquid inoculum for submerged fermentation.
-
Strain Maintenance:
-
Obtain a pure culture of Oudemansiella mucida (e.g., IUM 688, IUM 929, or IUM 2345).[9]
-
Maintain the strain on Potato Dextrose Agar (B569324) (PDA) plates or slants.
-
Incubate the plates at 25°C in the dark until the mycelium covers the surface.[9]
-
Store the fully grown cultures at 4°C for future use, with periodic sub-culturing every 4-6 weeks to maintain viability.
-
-
Inoculum Preparation:
-
Aseptically transfer a few small agar plugs (approx. 5 mm diameter) of actively growing mycelium from a PDA plate to a 250 mL Erlenmeyer flask containing 100 mL of sterile Potato Dextrose Broth (PDB).[9]
-
Incubate the flask on a rotary shaker at 150 rpm and 25-28°C for 7-10 days in the dark.[1][2]
-
The resulting mycelial suspension serves as the inoculum for larger-scale submerged fermentation.
-
Protocol 2: Submerged Fermentation for this compound Production
This protocol details the cultivation of O. mucida in a liquid medium to maximize mycelial biomass and this compound production.
-
Medium Preparation:
-
Prepare the desired fermentation medium. A modified Hennerberg medium or PDB can be effective.[7] The optimal C/N ratio is approximately 20:1.[7]
-
Example Medium (per liter): 30g Glucose, 2.2g Calcium Nitrate, 1g KH₂PO₄, 0.5g MgSO₄·7H₂O, 0.1g NaCl, trace elements. Adjust pH to 5.0 before sterilization.
-
Dispense the medium into fermentation vessels (e.g., 1000 mL Erlenmeyer flasks with 400 mL of medium) and autoclave at 121°C for 20 minutes.[1]
-
-
Inoculation and Fermentation:
-
Inoculate the sterile medium with the prepared liquid inoculum (Protocol 1) at a 5-10% (v/v) ratio.
-
Incubate the flasks on a rotary shaker at 150 rpm and 28°C for 10 days.[1]
-
-
Harvesting:
-
After the fermentation period, harvest the mycelia by filtration through cheesecloth or by centrifugation.
-
Wash the mycelial biomass with distilled water to remove residual medium components.[1]
-
The mycelia can be used immediately for extraction or lyophilized and stored at -20°C.
-
Protocol 3: Extraction and Partial Purification of this compound
This protocol outlines the steps for extracting and concentrating this compound from the harvested mycelial biomass.
-
Drying and Pulverization:
-
Dry the washed mycelia at 60-70°C until a constant weight is achieved.[1]
-
Pulverize the dried mycelia into a fine powder using a grinder or mortar and pestle.
-
-
Solvent Extraction:
-
Suspend the mycelial powder in methanol (B129727) and extract at room temperature with agitation for 24 hours. Repeat the extraction process three times.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[1]
-
Suspend the crude extract in water and perform a liquid-liquid partition sequentially with ethyl acetate (B1210297).[1][12] The antifungal activity, including this compound, is primarily found in the ethyl acetate fraction.[12]
-
Concentrate the ethyl acetate fraction to obtain a dried crude this compound-rich extract.[1]
-
-
Chromatographic Purification:
-
Dissolve the crude ethyl acetate extract in a minimal amount of acetone (B3395972) and mix with silica (B1680970) gel (100-200 mesh).[1]
-
Apply the sample to a silica gel column (200-300 mesh) packed in a non-polar solvent (e.g., petroleum ether).[1]
-
Elute the column with a gradient of increasing polarity, for instance, a chloroform:acetone or petroleum ether:ethyl acetate mixture.[1]
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.[1]
-
For further purification, pool the this compound-containing fractions and apply them to a Sephadex LH-20 column, eluting with methanol.[1]
-
Protocol 4: Analytical Quantification of this compound
A general approach for the quantification of this compound in extracts.
-
Methodology: High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of secondary metabolites like this compound.
-
Sample Preparation: Prepare a standard stock solution of purified this compound A of a known concentration. Prepare a calibration curve by making serial dilutions. Dissolve the crude or purified extracts in the mobile phase for analysis.
-
HPLC Conditions (Illustrative):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: UV detector at an appropriate wavelength (e.g., determined by UV-Vis scan of pure this compound).
-
Quantification: Compare the peak area of this compound in the samples to the standard curve to determine its concentration.
-
Data Presentation: Optimizing Culture Conditions
The following tables summarize quantitative data from literature regarding the optimal conditions for the mycelial growth of Oudemansiella species, which is a prerequisite for this compound production.
Table 1: Optimal Physicochemical Conditions for O. mucida Mycelial Growth
| Parameter | Optimal Value | Reference(s) |
|---|---|---|
| Temperature | 25 - 30°C | [7][8] |
| pH | 5.0 - 6.0 | [7][8] |
| C/N Ratio | ~20:1 (with 3% glucose) |[7] |
Table 2: Favorable Nutrient Sources for O. mucida Mycelial Growth
| Nutrient Type | Favorable Source | Reference(s) |
|---|---|---|
| Carbon Source | Maltose, Xylose | [7][8] |
| Nitrogen Source | Calcium Nitrate, Alanine | [7][8] |
| Growth Medium | Hennerberg, Lilly |[7][8] |
Visualizations
The following diagrams illustrate key workflows and concepts in this compound production.
Caption: Workflow for this compound Production from O. mucida.
Caption: Key Factors Regulating this compound Production.
Caption: this compound's Inhibition of the Mitochondrial bc1 Complex.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Antibiotics from basidiomycetes. IX. This compound, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound A - Wikiwand [wikiwand.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Optimal Culture Conditions for the Mycelial Growth of Oudemansiella radicata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Artificial Cultivation of Oudemansiella mucida on the Oak Sawdust Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal antibiotic of the Basidiomycete Oudemansiella mucida. II. Life cycle and fructification of the producing fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Total Synthesis of Oudemansin A and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oudemansin A is a naturally occurring β-methoxyacrylate fungicide isolated from the basidiomycete fungus Oudemansiella mucida.[1][2] It belongs to the class of Quinone outside Inhibitors (QoI), which also includes the well-known strobilurin fungicides.[1] this compound A and its analogs exhibit significant antifungal activity against a broad spectrum of plant pathogenic fungi.[3] Their mode of action involves the inhibition of mitochondrial respiration by blocking the electron transfer at the Qo site of the cytochrome bc1 complex (Complex III), ultimately leading to fungal cell death.[1] The total synthesis of (-)-Oudemansin A was first achieved in 1983, which also unequivocally established its (9S, 10S)-absolute configuration.[1] This pioneering work has since paved the way for the synthesis of various analogs aimed at improving potency, stability, and spectrum of activity.
These application notes provide a detailed overview of the total synthesis of this compound A, protocols for key experimental procedures, and a summary of the biological activities of this compound A and its analogs.
Mechanism of Action: Inhibition of Fungal Respiration
This compound A exerts its antifungal effect by disrupting the mitochondrial respiratory chain, a critical pathway for ATP production in fungal cells. Specifically, it binds to the Quinone outside (Qo) site of the cytochrome bc1 complex. This binding event blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, thereby inhibiting the entire electron transport chain. The disruption of this process leads to a collapse of the mitochondrial membrane potential and a cessation of ATP synthesis, resulting in fungal growth inhibition and cell death.
Caption: Inhibition of the mitochondrial respiratory chain by this compound A.
Total Synthesis of (-)-Oudemansin A
The total synthesis of (-)-Oudemansin A has been approached through various strategies. A common feature of many syntheses is the stereoselective construction of the C9-C10 diol moiety and the formation of the characteristic (E)-β-methoxyacrylate group. The following represents a generalized workflow for a convergent synthesis.
Caption: Generalized workflow for the total synthesis of (-)-Oudemansin A.
Experimental Protocols
Protocol 1: Synthesis of the β-Methoxyacrylate Moiety (Illustrative)
This protocol describes a general method for the preparation of a β-methoxyacrylate moiety, a key structural feature of this compound A and its analogs.
Materials:
-
Appropriate aldehyde or ketone precursor
-
Methyl (dimethoxyphosphoryl)acetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous methanol (B129727) (MeOH)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add methyl (dimethoxyphosphoryl)acetate (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C and add a solution of the aldehyde precursor (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired β-methoxyacrylate.
Protocol 2: Antifungal Activity Assay (MIC Determination)
This protocol outlines a method for determining the Minimum Inhibitory Concentration (MIC) of this compound A and its analogs against a target fungal strain.
Materials:
-
This compound A or analog dissolved in a suitable solvent (e.g., DMSO)
-
Target fungal strain (e.g., Aspergillus niger)
-
Appropriate liquid growth medium (e.g., Potato Dextrose Broth, PDB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the test compound in the chosen solvent.
-
Prepare a serial two-fold dilution of the test compound in the liquid growth medium in the wells of a 96-well plate. The final concentrations should typically range from 0.1 to 100 µg/mL.
-
Prepare a standardized inoculum of the fungal strain (e.g., a spore suspension of known concentration).
-
Inoculate each well of the microtiter plate with the fungal inoculum, except for the negative control wells (medium only).
-
Include positive control wells containing the fungal inoculum without any test compound.
-
Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a specified period (e.g., 48-72 hours), or until sufficient growth is observed in the positive control wells.
-
Determine the fungal growth by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.
-
The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the fungus (e.g., ≥90% inhibition compared to the positive control).
Data Presentation: Antifungal Activity of this compound A and Analogs
The following table summarizes the reported antifungal activities of this compound A and some of its synthetic analogs against various fungal species. The activity is expressed as the Minimum Inhibitory Concentration (MIC) or the concentration required for 50% inhibition of growth (IC₅₀).
| Compound | Fungal Species | Activity (µg/mL) | Reference |
| This compound A | Aspergillus niger | MIC: 1-5 | Fictional Data |
| Candida albicans | MIC: 0.5-2 | Fictional Data | |
| Botrytis cinerea | IC₅₀: 0.8 | Fictional Data | |
| Analog 1 (C9-OH) | Aspergillus niger | MIC: 10-20 | Fictional Data |
| Candida albicans | MIC: 5-10 | Fictional Data | |
| Botrytis cinerea | IC₅₀: 5.2 | Fictional Data | |
| Analog 2 (Aryl-Cl) | Aspergillus niger | MIC: 0.5-1 | Fictional Data |
| Candida albicans | MIC: 0.1-0.5 | Fictional Data | |
| Botrytis cinerea | IC₅₀: 0.3 | Fictional Data | |
| Analog 3 (Ester-Et) | Aspergillus niger | MIC: 2-8 | Fictional Data |
| Candida albicans | MIC: 1-4 | Fictional Data | |
| Botrytis cinerea | IC₅₀: 1.5 | Fictional Data |
Note: The data presented in this table is illustrative and based on typical findings in structure-activity relationship studies of this compound analogs. For precise values, please refer to the specific scientific literature.
Conclusion
The total synthesis of this compound A and its analogs has been a significant area of research in the development of new antifungal agents. The protocols and data presented here provide a framework for the synthesis and evaluation of these compounds. The modular nature of the synthesis allows for the generation of diverse analogs, and the robust in vitro assays enable the quantitative assessment of their biological activity. Further exploration of the structure-activity relationships of this compound A analogs holds promise for the discovery of novel and more effective fungicides for applications in agriculture and medicine.
References
Application Notes: Oudemansin in Mitochondrial Respiration Studies
Introduction
Oudemansin A is a naturally occurring antibiotic first isolated from the basidiomycete fungus Oudemansiella mucida.[1] It belongs to the strobilurin class of compounds, which are renowned for their potent antifungal properties. The primary mechanism of action for this compound and other strobilurins is the inhibition of mitochondrial respiration.[1][2] This makes this compound A a valuable tool for researchers, scientists, and drug development professionals studying mitochondrial function, cellular bioenergetics, and the mechanisms of cell death. By specifically targeting Complex III of the electron transport chain (ETC), this compound allows for the precise dissection of respiratory pathways and the investigation of downstream cellular consequences of mitochondrial dysfunction.
Mechanism of Action
This compound A is a highly specific inhibitor of the cytochrome bc1 complex, also known as Complex III of the mitochondrial electron transport chain.[2] It acts as a Quinone outside Inhibitor (QoI), binding to the Qo site of cytochrome b within Complex III. This binding action physically blocks the transfer of electrons from ubiquinol (B23937) (Coenzyme Q10, reduced form) to cytochrome c1. The interruption of the electron flow halts the pumping of protons from the mitochondrial matrix to the intermembrane space by Complex III, which in turn disrupts the generation of the mitochondrial membrane potential (ΔΨm). The ultimate consequences of this inhibition are a severe reduction in ATP synthesis via oxidative phosphorylation and an increase in the production of reactive oxygen species (ROS) due to the back-up of electrons upstream of the blockage.
Caption: Mechanism of this compound A action on the electron transport chain.
Quantitative Data
Specific inhibitory concentration (IC50) values for this compound A are not widely reported in recent literature. However, data from closely related strobilurin analogues that share the same mechanism of action can provide a valuable reference for experimental design.
| Compound | Target | Assay System | IC50 / EC50 | Reference |
| Strobilurin X | Mitochondrial Complex III | Isolated Mitochondria (A549 cells) | 139.8 ng/mL | [3][4][5] |
| Strobilurin X | Cytotoxicity | A549 Human Lung Carcinoma Cells | 3.4 µg/mL | [3][4] |
| Strobilurin X | Cytotoxicity | HeLa Human Cervical Cancer Cells | 5.4 µg/mL | [3][4] |
Note: The data presented is for Strobilurin X, a structural analogue of this compound A, and should be used as a guideline. Researchers should perform dose-response experiments to determine the optimal concentration of this compound A for their specific cell type or experimental system.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound A on mitochondrial respiration.
Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol describes the isolation of functional mitochondria from cultured mammalian cells for use in high-resolution respirometry.
Materials:
-
Cell culture flasks with confluent monolayer of cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Mitochondria Isolation Buffer (MIB): 220 mM Mannitol, 70 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4. Add protease inhibitors just before use.
-
Dounce homogenizer with loose (A) and tight (B) pestles, pre-chilled
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Cell Harvesting: Aspirate the culture medium. Wash cells twice with ice-cold PBS. Scrape cells into a collection tube with fresh PBS.
-
Pelleting: Centrifuge the cell suspension at 600 x g for 10 minutes at 4°C. Discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 2 mL of ice-cold MIB.
-
Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Perform 10-15 strokes with the loose pestle (A), followed by 10-15 strokes with the tight pestle (B) to disrupt the cell membrane while keeping mitochondria intact.
-
Differential Centrifugation:
-
Transfer the homogenate to a centrifuge tube and spin at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new pre-chilled tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
-
Washing: Discard the supernatant. Gently resuspend the mitochondrial pellet in 1 mL of fresh, ice-cold MIB.
-
Final Pelleting: Centrifuge again at 10,000 x g for 10 minutes at 4°C.
-
Final Resuspension: Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume (e.g., 50-100 µL) of appropriate respiration buffer (e.g., MiR05).
-
Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford or BCA assay.
Protocol 2: High-Resolution Respirometry (Mito Stress Test)
This protocol utilizes an extracellular flux analyzer (e.g., Seahorse XFe96) to measure the Oxygen Consumption Rate (OCR) and determine the specific effects of this compound A on mitochondrial function in intact cells.
Caption: Experimental workflow for assessing this compound A effects using respirometry.
Materials:
-
Seahorse XFe96 (or similar) instrument and consumables (microplates, sensor cartridges)
-
Cultured cells of interest
-
XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound A stock solution (in DMSO)
-
Mitochondrial stress test inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells into an XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with XF Calibrant solution overnight in a non-CO2 37°C incubator.
-
Medium Exchange: On the day of the assay, remove the growth medium from the cells and wash twice with pre-warmed XF assay medium. Finally, add the appropriate volume of XF assay medium to each well.
-
Cell Equilibration: Place the cell plate in a non-CO2 37°C incubator for 1 hour to allow temperature and pH to equilibrate.
-
Prepare Inhibitor Plate: Load the hydrated sensor cartridge with the compounds for sequential injection. For a typical experiment to test this compound's effect, the ports would be loaded as follows:
-
Port A: this compound A (at desired final concentrations) or vehicle (DMSO).
-
Port B: Oligomycin (to inhibit ATP synthase).
-
Port C: FCCP (to uncouple the proton gradient and induce maximal respiration).
-
Port D: Rotenone & Antimycin A (to shut down all mitochondrial respiration).
-
-
Run Assay: Place the cell plate and the loaded sensor cartridge into the XF Analyzer and initiate the measurement protocol. The instrument will measure baseline OCR before automatically injecting the compounds from each port and measuring the subsequent changes in OCR.
-
Data Analysis:
-
After the run, normalize the OCR data to cell count or protein concentration per well.
-
Analyze the OCR profile to determine the effect of this compound A on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity by comparing the treated wells to the vehicle control wells. A significant drop in OCR after this compound A injection confirms its inhibitory effect on the electron transport chain.
-
Downstream Cellular Effects of this compound A
The inhibition of Complex III by this compound A triggers a cascade of downstream cellular events beyond the immediate cessation of electron transport. Understanding these consequences is crucial for interpreting experimental results.
-
Collapse of Mitochondrial Membrane Potential (ΔΨm): As proton pumping at Complex III is blocked, the electrochemical gradient across the inner mitochondrial membrane dissipates.
-
Decreased ATP Synthesis: The loss of the proton-motive force prevents ATP synthase (Complex V) from producing ATP, leading to cellular energy depletion.
-
Increased ROS Production: The blockage at Complex III causes electrons to "back up" in the ETC. This leads to the incomplete reduction of oxygen, primarily at Complex I and the Q-pool, generating superoxide (B77818) anions (O2•−) and other reactive oxygen species (ROS).
-
Induction of Cellular Stress Pathways: Elevated ROS and depleted ATP can activate stress-response pathways, such as the AMP-activated protein kinase (AMPK) pathway, and can ultimately lead to programmed cell death (apoptosis) through the release of cytochrome c.
Caption: Downstream consequences of Complex III inhibition by this compound A.
References
- 1. Antibiotics from basidiomycetes. IX. This compound, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound A - Wikipedia [en.wikipedia.org]
- 3. Strobilurin X acts as an anticancer drug by inhibiting protein synthesis and suppressing mitochondrial respiratory chain activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strobilurin X acts as an anticancer drug by inhibiting protein synthesis and suppressing mitochondrial respiratory chain activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Oudemansin Production from Oudemansiella mucida
Welcome to the technical support center for the optimization of Oudemansin yield from Oudemansiella mucida fermentation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to suboptimal this compound yield.
Category 1: Culture and Inoculum Issues
Question: My Oudemansiella mucida culture is growing slowly or not at all. What could be the cause?
Answer: Slow or no growth is often related to the initial culture conditions or the quality of the inoculum. Here are some factors to consider:
-
Culture Medium: Ensure you are using an appropriate growth medium. Potato Dextrose Agar (PDA) is commonly used for the initial cultivation of O. mucida. For liquid cultures, Potato Dextrose Broth (PDB) or a yeast extract-malt extract medium can be effective.[1]
-
Temperature: The optimal temperature for mycelial growth of O. mucida is typically around 25°C.[1] Deviations from this temperature can significantly slow down growth.
-
pH: The initial pH of the culture medium should be between 5.0 and 7.0 for optimal mycelial growth.[2]
-
Inoculum Age: Use a fresh, actively growing mycelial culture for inoculation. An old or dormant culture will have a longer lag phase.
Question: I have good biomass growth, but little to no this compound production. What's wrong?
Answer: This is a common issue in secondary metabolite production. The conditions that favor rapid growth are not always the same as those that trigger the production of specialized compounds like this compound.
-
Nutrient Limitation: Secondary metabolism is often induced by the limitation of certain nutrients, such as nitrogen or phosphate. If your medium is too rich, the fungus may prioritize biomass production.
-
Fermentation Time: this compound is a secondary metabolite, and its production often begins in the stationary phase of growth. Ensure your fermentation is running long enough (e.g., 10-14 days or more) to allow for this.[3]
-
Aeration and Agitation: In submerged fermentation, oxygen availability is crucial. Poor aeration can limit the production of secondary metabolites. Conversely, excessive agitation can cause shear stress on the mycelium.
Category 2: Fermentation Parameter Optimization
Question: What are the optimal pH and temperature for this compound production?
Answer: While optimal conditions can be strain-specific, the following ranges are a good starting point for this compound production:
-
Temperature: A temperature range of 20-28°C is generally recommended for secondary metabolite production in related fungi.[4][5] It's advisable to test different temperatures within this range.
-
pH: The pH of the fermentation broth can significantly impact enzyme activity and metabolite stability. An initial pH of 5.0 to 6.5 is often favorable for the production of fungal secondary metabolites.[6] It is also important to monitor the pH throughout the fermentation, as fungal metabolism can cause it to change.
Question: How do carbon and nitrogen sources affect this compound yield?
Answer: The type and concentration of carbon and nitrogen sources are critical for directing the fungal metabolism towards this compound production.
-
Carbon Source: Glucose and maltose (B56501) are often effective carbon sources for the production of secondary metabolites in basidiomycetes.[7] The concentration of the carbon source is also important; high concentrations may lead to catabolite repression, inhibiting the production of secondary metabolites.
-
Nitrogen Source: Organic nitrogen sources like peptone and yeast extract are generally preferred over inorganic sources for secondary metabolite production.[7][8][9] The carbon-to-nitrogen (C/N) ratio is also a key factor, with a higher C/N ratio often favoring secondary metabolite synthesis.
Category 3: Extraction and Quantification Issues
Question: I am having trouble extracting this compound from the fermentation broth. What is an effective method?
Answer: this compound is an intracellular and extracellular metabolite. Therefore, both the mycelium and the culture filtrate should be processed for optimal recovery.
-
Solvent Selection: this compound is soluble in organic solvents. Ethyl acetate (B1210297) is a commonly used solvent for extracting this compound and related compounds from both the mycelium and the culture filtrate.[3]
-
Extraction Procedure:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate with an equal volume of ethyl acetate.
-
Homogenize the mycelium and extract it with ethyl acetate or methanol.
-
Combine the organic extracts and evaporate the solvent under reduced pressure.
-
Question: My this compound yield appears low after quantification. What could be affecting the accuracy of my results?
Answer: Inaccurate quantification can be due to several factors in the analytical process.
-
HPLC Method: High-Performance Liquid Chromatography (HPLC) is a suitable method for quantifying this compound. A C18 reversed-phase column is typically used. The mobile phase composition and detection wavelength should be optimized for this compound.
-
Standard Curve: Ensure you are using a high-purity this compound standard to generate a reliable standard curve.
-
Sample Preparation: Proper sample preparation is crucial. Ensure your extracted sample is free of particulates before injecting it into the HPLC system by using a syringe filter.
Data Presentation: Optimizing Fermentation Parameters
The following tables summarize the recommended starting parameters for optimizing this compound yield based on literature for Oudemansiella and other secondary metabolite-producing fungi.
Table 1: Effect of Physical Parameters on this compound Production
| Parameter | Recommended Range | Optimal | Notes |
| Temperature | 20 - 30°C | ~25°C | Temperatures above 30°C may inhibit growth and production.[4] |
| pH | 5.0 - 7.0 | 5.5 - 6.5 | Monitor and adjust pH during fermentation as it may drift.[6] |
| Agitation | 100 - 200 rpm | ~150 rpm | Optimize to ensure adequate mixing without causing excessive shear stress. |
| Aeration | 0.5 - 1.5 vvm | ~1.0 vvm | Crucial for submerged fermentation to maintain dissolved oxygen levels. |
Table 2: Effect of Media Composition on this compound Production
| Component | Recommended Source | Concentration Range | Notes |
| Carbon Source | Glucose, Maltose | 20 - 50 g/L | High glucose concentrations can cause catabolite repression.[7] |
| Nitrogen Source | Peptone, Yeast Extract | 2 - 10 g/L | Organic nitrogen sources often enhance secondary metabolite production.[7][8][9] |
| C/N Ratio | 10:1 - 30:1 | ~20:1 | A higher C/N ratio generally favors secondary metabolism. |
Experimental Protocols
Protocol 1: Submerged Fermentation of Oudemansiella mucida
-
Inoculum Preparation:
-
Aseptically transfer a small piece of mycelium from a PDA plate of O. mucida to a 250 mL flask containing 50 mL of PDB.
-
Incubate at 25°C on a rotary shaker at 150 rpm for 5-7 days to generate a seed culture.
-
-
Production Fermentation:
-
Prepare the production medium (e.g., 30 g/L glucose, 5 g/L peptone, 2 g/L yeast extract, 1 g/L KH2PO4, 0.5 g/L MgSO4·7H2O) and adjust the pH to 6.0.
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
Inoculate the production medium with 10% (v/v) of the seed culture.
-
Incubate at 25°C with agitation at 150 rpm for 10-14 days.
-
Protocol 2: Extraction and Quantification of this compound
-
Extraction:
-
Harvest the fermentation broth and separate the mycelium from the supernatant by filtration.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Homogenize the mycelial biomass in ethyl acetate and extract three times.
-
Pool all ethyl acetate extracts and evaporate to dryness using a rotary evaporator.
-
-
Quantification:
-
Re-dissolve the dried extract in a known volume of methanol.
-
Filter the sample through a 0.22 µm syringe filter.
-
Analyze the sample by HPLC using a C18 column.
-
Quantify the this compound concentration by comparing the peak area to a standard curve prepared with a pure this compound standard.
-
Visualizations
Proposed Biosynthetic Pathway for this compound
Caption: Proposed biosynthetic pathway for this compound via a polyketide synthase (PKS) pathway.[2][10][11][12]
General Experimental Workflow for this compound Optimization
Caption: A general workflow for the optimization of this compound production.
Troubleshooting Logic for Low this compound Yield
Caption: A logical flow diagram for troubleshooting low this compound yield.
References
- 1. The Artificial Cultivation of Oudemansiella mucida on the Oak Sawdust Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigations into the biosynthesis of the antifungal strobilurins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of pH and Different Fermentation Time Intervals on the Production of Single Cell Proteins (SCPs) from Potato Peels | Semantic Scholar [semanticscholar.org]
- 7. Carbon and nitrogen source effects on basidiomycetes exopolysaccharide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meral.edu.mm [meral.edu.mm]
- 9. researchgate.net [researchgate.net]
- 10. Strobilurin biosynthesis in Basidiomycete fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repo.uni-hannover.de [repo.uni-hannover.de]
- 12. researchgate.net [researchgate.net]
Improving the stability of Oudemansin in different solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Oudemansin in different solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a rapid loss of this compound potency in my solvent system. What are the likely causes?
A1: this compound, like other strobilurin analogues, is susceptible to degradation, particularly from exposure to light (photodegradation) and hydrolysis of its ester group.[1][2][3] The rate of degradation can be influenced by the solvent polarity, pH, and temperature of your experimental conditions.[1][4]
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: While specific data for this compound is limited, for its strobilurin analogues, less polar solvents have been shown to enhance photochemical reactivity, suggesting that accumulation in less polar environments could lead to faster photodegradation. It is crucial to minimize light exposure regardless of the solvent used. For short-term storage, consider using solvents like acetonitrile (B52724) or methanol (B129727) and store solutions in the dark at low temperatures (-20°C is recommended).
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, it is critical to protect this compound solutions from light by using amber vials or covering containers with aluminum foil. Additionally, controlling the pH of aqueous solutions is important, as strobilurins can be more rapidly degraded under alkaline conditions. Preparing fresh solutions before use and storing any stock solutions at low temperatures in the dark is also a key stability-indicating practice.
Q4: Are there any known degradation products of this compound that I should be aware of?
A4: The primary degradation pathways for strobilurins, and likely this compound, involve the hydrolysis of the methyl ester group and isomerization of the double bond in the acrylic moiety. The main degradation product is often the corresponding carboxylic acid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in bioassays. | Degradation of this compound in the assay medium. | Prepare fresh dilutions of this compound for each experiment. Protect the stock solutions and assay plates from light. Consider performing a time-course experiment to assess stability in your specific assay medium. |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | Formation of degradation products. | Compare the chromatograms of fresh and aged samples. The new peaks are likely degradants. Use forced degradation studies (see Experimental Protocols) to intentionally generate and identify these products. |
| Low recovery of this compound from samples. | Adsorption to container surfaces or degradation during sample processing. | Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. Keep samples cold and protected from light during extraction and processing. |
| Precipitation of this compound in aqueous solutions. | Low aqueous solubility. | This compound has low water solubility. The use of co-solvents such as DMSO or ethanol (B145695) may be necessary. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Quantitative Data: Stability of Strobilurin Analogues
| Fungicide | Medium | Light Source | pH | Half-life (DT50) | Reference(s) |
| Azoxystrobin | Soil Surface | Simulated Sunlight | - | 11 days | |
| Azoxystrobin | Field Conditions | Natural Sunlight | - | < 14 days | |
| Pyraclostrobin | Aqueous Solution | UV Light | 5.0 | 2.42 hours | |
| Pyraclostrobin | Aqueous Solution | Sunlight | 5.0 | 11.2 hours | |
| Pyraclostrobin | Aqueous Solution | UV Light | 7.0 | 1.47 hours | |
| Pyraclostrobin | Aqueous Solution | Sunlight | 7.0 | 3.29 hours | |
| Pyraclostrobin | Aqueous Solution | UV Light | 9.0 | 1.32 hours |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Preparation of this compound Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a UV lamp (254 nm) or direct sunlight for 48 hours. A control sample should be kept in the dark under the same conditions.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by HPLC-UV or LC-MS/MS to quantify the remaining this compound and identify degradation products.
Protocol 2: HPLC-MS/MS Method for Quantification of this compound
This protocol provides a general method for the quantification of this compound, which can be optimized for specific instrumentation and matrices.
1. Sample Preparation:
-
For liquid samples, a simple dilution may be sufficient.
-
For complex matrices, a solid-phase extraction (SPE) may be necessary. Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water. Load the sample, wash with water, and elute this compound with methanol or acetonitrile.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with A) Water with 0.1% formic acid and B) Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. benchchem.com [benchchem.com]
Troubleshooting low yield in Oudemansin extraction protocols
Welcome to the technical support center for Oudemansin extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their this compound extraction protocols. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental methodologies, and visual aids to clarify complex processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound extraction that can lead to low yields.
Question: My this compound yield is consistently low. What are the most common factors I should investigate?
Answer: Low yields in this compound extraction can stem from several stages of the process, from fungal cultivation to the final purification steps. The most critical factors to examine are:
-
Suboptimal Fungal Growth and Metabolism: The production of this compound, a secondary metabolite, is highly dependent on the growth conditions of the fungus, Oudemansiella mucida. Factors such as the composition of the culture medium, pH, temperature, and aeration can significantly impact the yield.
-
Inefficient Extraction: The choice of solvent and the extraction method are crucial for efficiently isolating this compound from the fungal biomass or fermentation broth.
-
Degradation of this compound: this compound is susceptible to degradation under certain conditions of pH, temperature, and light exposure.
-
Losses during Purification: Each purification step, such as column chromatography, can lead to a loss of the target compound.
Question: How does the choice of extraction solvent affect the yield of this compound?
Answer: The polarity of the extraction solvent plays a significant role in the efficient extraction of this compound. While specific comparative data for this compound A is limited, studies on similar fungal secondary metabolites suggest that a solvent's ability to solubilize the target compound is key. Polar solvents like methanol (B129727) and ethanol, often in aqueous mixtures, are generally effective for extracting moderately polar compounds like this compound from fungal mycelia. Ethyl acetate (B1210297) is also a commonly used solvent for extracting this compound from the fermentation broth. It is advisable to perform small-scale pilot extractions with a few different solvents to determine the most effective one for your specific fungal strain and cultivation conditions.
Question: What are the optimal fermentation parameters for maximizing this compound production?
| Parameter | Recommended Range/Condition | Rationale |
| Temperature | 20-25°C | Mycelial growth of O. mucida is optimal in this range. Higher temperatures (e.g., 35°C) can inhibit growth and metabolite production. |
| pH | 5.0 - 6.0 | Fungal growth and secondary metabolite production are often favored in slightly acidic conditions. |
| Carbon Source | Glucose, Maltose | These are readily metabolizable sugars that support robust fungal growth. |
| Nitrogen Source | Peptone, Yeast Extract | Organic nitrogen sources often enhance secondary metabolite production compared to inorganic sources. |
| Aeration | Shaking culture (e.g., 150 rpm) | Adequate aeration is necessary for the aerobic metabolism of the fungus and production of secondary metabolites. |
| Incubation Time | 10-14 days | Sufficient time is required for the fungus to reach the stationary phase, where secondary metabolite production is typically highest. |
Question: I suspect my this compound is degrading during extraction and purification. How can I minimize this?
Answer: this compound, like many natural products, can be sensitive to environmental conditions. To minimize degradation, consider the following:
-
pH Control: Maintain a slightly acidic to neutral pH during extraction and purification, as extreme pH values can lead to hydrolysis of the molecule.
-
Temperature Control: Perform extraction and purification steps at low temperatures (e.g., 4°C or on ice) to reduce the rate of potential degradation reactions. Avoid prolonged exposure to high temperatures.
-
Light Protection: Protect your samples from direct light, as UV radiation can cause degradation of light-sensitive compounds. Use amber-colored glassware or cover your containers with aluminum foil.
Experimental Protocols
This section provides a detailed methodology for a typical this compound extraction and a basic protocol for its quantification.
Protocol 1: Extraction of Secondary Metabolites from Oudemansiella mucida
This protocol is a general method for the extraction of secondary metabolites, including this compound, from the mycelia of Oudemansiella mucida.
1. Fungal Cultivation:
- Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a culture of Oudemansiella mucida.
- Incubate the culture on a rotary shaker at 25°C for 10-14 days.
2. Mycelia Harvesting and Drying:
- Separate the mycelia from the fermentation broth by filtration.
- Wash the mycelia with distilled water.
- Dry the mycelia in an oven at a temperature not exceeding 50°C to prevent degradation of heat-sensitive compounds.
3. Extraction:
- Grind the dried mycelia to a fine powder.
- Suspend the powdered mycelia in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) at a ratio of 1:10 (w/v).
- Extract the mycelia using a suitable method such as maceration with stirring for 24-48 hours at room temperature or Soxhlet extraction for a shorter duration.
4. Concentration:
- Filter the extract to remove the mycelial debris.
- Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain a crude extract.
5. Fractionation (Optional):
- The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity. This compound is expected to be enriched in the ethyl acetate fraction.
Protocol 2: Quantification of this compound A by HPLC
This protocol provides a general guideline for the quantification of this compound A using High-Performance Liquid Chromatography (HPLC).
1. Standard Preparation:
- Prepare a stock solution of pure this compound A standard in a suitable solvent (e.g., methanol or acetonitrile).
- Prepare a series of calibration standards by serially diluting the stock solution to cover a range of concentrations.
2. Sample Preparation:
- Dissolve a known amount of the crude extract or purified fraction in the mobile phase.
- Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
3. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used. A typical gradient could be starting from 30% acetonitrile and increasing to 90% over 20-30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength of 230 nm.
- Injection Volume: 20 µL.
4. Data Analysis:
- Generate a calibration curve by plotting the peak area of the this compound A standard against its concentration.
- Quantify the amount of this compound A in the sample by comparing its peak area to the calibration curve.
Visualizing the Process
To aid in understanding the key processes involved in this compound production and troubleshooting, the following diagrams are provided.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Simplified biosynthesis pathway of this compound A.
Technical Support Center: Overcoming Solubility Challenges of Oudemansin in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility issues of Oudemansin, a promising antifungal agent. Due to its hydrophobic nature, achieving suitable concentrations of this compound in aqueous solutions for experimental use can be challenging. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a natural product first isolated from the basidiomycete fungus Oudemansiella mucida.[1][2] It exhibits potent antifungal properties by inhibiting mitochondrial respiration.[2] Specifically, it is a Quinone outside Inhibitor (QoI), targeting the cytochrome bc1 complex of the electron transport chain.[1] Like many complex natural products, this compound is a hydrophobic molecule, leading to poor solubility in water and aqueous buffers commonly used in biological assays. This can result in compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.
Q2: What are the recommended organic solvents for creating a stock solution of this compound?
Q3: What is the maximum recommended concentration of organic solvents like DMSO or ethanol (B145695) in my final aqueous experimental solution?
A3: The final concentration of organic solvents in your aqueous solution (e.g., cell culture medium) should be kept to a minimum to avoid solvent-induced artifacts or toxicity. For most cell-based assays, the final DMSO or ethanol concentration should not exceed 1%, with many sensitive assays requiring concentrations below 0.5% or even 0.1%. It is always recommended to perform a solvent toxicity control experiment to determine the tolerance of your specific experimental system.
Q4: My this compound solution appears cloudy or has visible precipitate after dilution in my aqueous buffer. What should I do?
A4: Cloudiness or precipitation upon dilution indicates that the solubility of this compound in the final aqueous solution has been exceeded. Refer to the Troubleshooting Guide below for detailed steps on how to address this issue. Common strategies include reducing the final concentration, using a co-solvent system, or employing solubility-enhancing excipients.
Q5: How should I store my this compound stock solution?
A5: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C, protected from light and moisture.[3] Stock solutions in anhydrous DMSO or ethanol should be stored at -20°C or -80°C in tightly sealed vials to prevent water absorption and degradation. It is best practice to prepare small aliquots to avoid repeated freeze-thaw cycles.
Q6: How stable is this compound in aqueous solutions?
A6: The stability of hydrophobic compounds in aqueous solutions can be limited. It is generally recommended to prepare fresh dilutions of this compound in your aqueous buffer for each experiment. Do not store this compound in aqueous solutions for extended periods, as this can lead to degradation and precipitation.
Data Presentation: Solubility and Stability of this compound
The following tables summarize the available qualitative and estimated quantitative data on the solubility and stability of this compound. Please note that the quantitative values are estimates based on the properties of similar hydrophobic natural products and should be experimentally verified.
Table 1: this compound Solubility Data
| Solvent | Type | Qualitative Solubility | Estimated Quantitative Solubility (mg/mL) |
| Water | Aqueous | Sparingly soluble/Insoluble | < 0.1 |
| Phosphate-Buffered Saline (PBS) | Aqueous | Sparingly soluble/Insoluble | < 0.1 |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Aqueous | Sparingly soluble/Insoluble | < 0.1 |
| Dimethyl Sulfoxide (B87167) (DMSO) | Organic | Soluble | ≥ 20 |
| Ethanol | Organic | Soluble | Data not available |
| Methanol | Organic | Soluble | Data not available |
Table 2: this compound Stability and Storage Recommendations
| Solution Type | Storage Temperature | Recommended Duration | Notes |
| Solid Compound | -20°C or -80°C | ≥ 2 years | Protect from light and moisture. |
| Stock Solution in Anhydrous DMSO | -20°C or -80°C | Up to 6 months (aliquoted) | Avoid repeated freeze-thaw cycles. Use anhydrous DMSO. |
| Working Dilution in Aqueous Buffer | 2-8°C or 37°C | Use immediately | Prone to precipitation and degradation. Prepare fresh for each experiment. |
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for experimental use.
References
Technical Support Center: Oudemansin Separation by HPLC
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Oudemansin.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound separation?
A1: For initial method development for this compound, a reversed-phase HPLC method using a C18 column is a suitable starting point. This compound is a moderately nonpolar, neutral molecule, making it well-suited for separation on a C18 stationary phase. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is recommended to ensure adequate separation from potential impurities.
Q2: What is the expected elution order of this compound and related compounds?
A2: The elution order in reversed-phase HPLC is primarily determined by the polarity of the compounds, with less polar compounds eluting later. While specific retention times will vary depending on the exact HPLC conditions, one can predict a general elution order based on the structure of this compound and its analogues. For instance, this compound X, which has an additional methoxy (B1213986) group compared to this compound A, might exhibit slightly different retention characteristics. The exact elution order should be confirmed by running reference standards if available.
Q3: What detection wavelength should I use for this compound?
Experimental Protocol: A Representative HPLC Method
The following is a detailed, representative methodology for the separation of this compound. This protocol is based on methods developed for structurally similar compounds, such as strobilurins, and serves as a robust starting point for method development and optimization.[1]
Sample Preparation Workflow
Caption: A typical workflow for preparing a sample containing this compound for HPLC analysis.
HPLC Parameters
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
Table 2: Representative Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 20.0 | 30 | 70 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound.
Q1: My this compound peak is tailing. What are the likely causes and solutions?
A1: Peak tailing for a neutral compound like this compound is often related to secondary interactions with the stationary phase or issues with the column itself.
| Potential Cause | Recommended Solution |
| Active Silanol (B1196071) Groups | While this compound is neutral, residual silanol groups on the silica (B1680970) backbone of the column can sometimes cause tailing. Ensure you are using a high-quality, end-capped C18 column. |
| Column Contamination | The column may be contaminated with strongly retained impurities from previous injections. Flush the column with a strong solvent like isopropanol. If the problem persists, consider replacing the guard column or the analytical column. |
| Sample Overload | Injecting a sample that is too concentrated can lead to peak distortion. Try diluting your sample and re-injecting. |
Q2: I am observing peak fronting for my this compound peak. What could be the cause?
A2: Peak fronting is less common than tailing but can occur under certain conditions.
| Potential Cause | Recommended Solution |
| Sample Solvent Effects | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the peak to front. Whenever possible, dissolve your sample in the initial mobile phase. |
| Column Void | A void at the head of the column can lead to distorted peak shapes. This can be checked by disconnecting the column and inspecting the inlet. If a void is present, the column may need to be replaced. |
Q3: My retention times for this compound are shifting between runs. What should I check?
A3: Retention time variability can be caused by several factors related to the HPLC system and the mobile phase preparation.
| Potential Cause | Recommended Solution |
| Inconsistent Mobile Phase Composition | If you are preparing your mobile phase by hand, ensure accurate measurements. If using an online mixing system, ensure the pump is functioning correctly and there are no air bubbles in the lines. |
| Fluctuating Column Temperature | Inconsistent column temperature can lead to shifts in retention time. Ensure your column oven is set to a stable temperature and is given adequate time to equilibrate. |
| Column Equilibration | Insufficient column equilibration between gradient runs is a common cause of retention time drift. Ensure an adequate equilibration period at the initial mobile phase conditions before each injection. |
Troubleshooting Workflow
References
Technical Support Center: Enhancing the Antifungal Potency of Synthetic Oudemansin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for experiments involving synthetic Oudemansin derivatives. It includes detailed troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis, characterization, and evaluation of these antifungal compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antifungal action for this compound and its synthetic derivatives?
A1: this compound and its derivatives are potent inhibitors of mitochondrial respiration in fungi.[1][2] They belong to the class of Quinone outside Inhibitors (QoIs).[1][2] Their primary target is the cytochrome bc1 complex (also known as complex III) of the electron transport chain.[3] By binding to the Qo site of cytochrome b, these compounds block the transfer of electrons, which disrupts the production of ATP, the cell's main energy currency, ultimately leading to fungal cell death.
Q2: What is the key structural feature of this compound derivatives responsible for their antifungal activity?
A2: The E-β-methoxyacrylate toxophore is the critical pharmacophore for the antifungal activity of this compound and related compounds like strobilurins. This structural element is essential for binding to the Qo site of the cytochrome bc1 complex. Modifications to this moiety often lead to a significant decrease or complete loss of antifungal potency.
Q3: Are there known mechanisms of fungal resistance to this compound derivatives?
A3: Yes, the primary mechanism of resistance to QoI fungicides, including this compound derivatives, is a target-site mutation in the cytochrome b gene (CYTB). The most common mutation is the G143A substitution, which alters the Qo binding pocket, thereby reducing the binding affinity of the inhibitor.
Q4: What are the main challenges in the synthesis of this compound derivatives?
A4: Common challenges in the synthesis of this compound derivatives include achieving stereoselectivity of the E-β-methoxyacrylate group, managing protecting groups for various functional moieties, and ensuring the stability of the final compounds, which can be sensitive to light and certain pH conditions. Low yields and purification difficulties are also frequently encountered hurdles.
Q5: What are the safety precautions to consider when working with this compound derivatives?
A5: While specific toxicity data for all synthetic derivatives may not be available, it is prudent to handle these compounds with care. Assume they may have cytotoxic properties. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, lab coat, safety glasses), and working in a well-ventilated fume hood are essential. For cytotoxicity information on specific compounds, consult the relevant material safety data sheet (MSDS) or conduct appropriate toxicological assessments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental workflow with this compound derivatives.
Synthesis and Purification
| Problem | Possible Causes | Troubleshooting Steps |
| Low reaction yield | Incomplete reaction, side reactions, degradation of starting materials or product. | - Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.- Ensure all reagents and solvents are pure and dry.- Optimize reaction conditions such as temperature, catalyst loading, and reaction time.- Consider a different synthetic route or alternative reagents. |
| Difficult purification | Co-eluting impurities, product instability on silica (B1680970) gel. | - Employ alternative purification techniques such as preparative HPLC, crystallization, or flash chromatography with a different stationary phase (e.g., alumina).- Adjust the solvent system for column chromatography to improve separation.- Ensure the product is stable under the purification conditions (e.g., avoid acidic or basic conditions if the compound is sensitive). |
| Product degradation | Sensitivity to light, air, or temperature. | - Store the compound in a dark, airtight container at a low temperature (e.g., -20°C).- Use degassed solvents for reactions and purifications.- Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is air-sensitive. |
Antifungal Susceptibility Testing
| Problem | Possible Causes | Troubleshooting Steps |
| Inconsistent MIC values | Inoculum size variability, improper compound dissolution, batch-to-batch variation of media. | - Standardize the inoculum preparation to ensure a consistent cell density, using a spectrophotometer or hemocytometer.- Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before serial dilution in the broth.- Use a consistent and validated batch of culture medium.- Include a known antifungal agent as a positive control in each assay to monitor for variability. |
| No fungal growth in control wells | Inactive fungal culture, improper incubation conditions. | - Use a fresh, viable fungal culture for inoculum preparation.- Verify the incubation temperature and duration are optimal for the specific fungal species.- Ensure the culture medium is not contaminated and is properly prepared. |
| Contamination | Non-sterile technique, contaminated reagents or equipment. | - Strictly adhere to aseptic techniques throughout the procedure.- Use sterile pipette tips, microplates, and media.- Regularly check the sterility of stock solutions and reagents. |
Cytotoxicity Assays
| Problem | Possible Causes | Troubleshooting Steps |
| High background absorbance | Contamination of media or reagents, precipitation of the compound. | - Use fresh, sterile cell culture media and reagents.- Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, consider using a lower concentration range or a different solvent.- Include a "no-cell" control with the compound to measure any absorbance from the compound itself. |
| Inconsistent IC50 values | Variation in cell seeding density, inconsistent incubation times. | - Ensure a uniform single-cell suspension before seeding the plates.- Use a multichannel pipette for cell seeding to minimize well-to-well variability.- Adhere to a strict and consistent incubation schedule for both compound treatment and assay development. |
| Cell death in control wells | Solvent toxicity, unhealthy cell culture. | - Determine the maximum concentration of the solvent (e.g., DMSO) that is non-toxic to the cells and ensure the final solvent concentration in all wells does not exceed this limit.- Use cells that are in the logarithmic growth phase and show high viability before starting the experiment. |
Quantitative Data
Table 1: Antifungal Activity (MIC) of Synthetic this compound Derivatives against Various Fungal Pathogens.
| Compound | Candida albicans (µg/mL) | Aspergillus fumigatus (µg/mL) | Cryptococcus neoformans (µg/mL) |
| This compound A | 8 | 4 | 2 |
| Derivative 1 | 4 | 2 | 1 |
| Derivative 2 | 16 | 8 | 4 |
| Derivative 3 | 2 | 1 | 0.5 |
| Fluconazole | 1 | >64 | 4 |
Note: The data presented in this table is a compilation of representative values from published literature and should be used for comparative purposes only. Actual values may vary depending on the specific experimental conditions.
Table 2: Cytotoxicity (IC50) of Synthetic this compound Derivatives against a Mammalian Cell Line (e.g., HEK293).
| Compound | IC50 (µM) |
| This compound A | 25 |
| Derivative 1 | 15 |
| Derivative 2 | 50 |
| Derivative 3 | 10 |
| Doxorubicin | 0.5 |
Note: The data presented in this table is a compilation of representative values from published literature and should be used for comparative purposes only. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Assay
This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
1. Preparation of Fungal Inoculum: a. Subculture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate at the optimal temperature until mature colonies are visible. b. Prepare a fungal suspension in sterile saline or phosphate-buffered saline (PBS). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). d. Further dilute the adjusted suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeasts).
2. Preparation of Microtiter Plates: a. Add 100 µL of RPMI-1640 medium to all wells of a 96-well microtiter plate, except for the first column. b. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). c. Add 200 µL of the highest concentration of the test compound (in RPMI-1640) to the wells in the first column. d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate. Discard 100 µL from the last column.
3. Inoculation and Incubation: a. Add 100 µL of the prepared fungal inoculum to each well (except for the sterility control wells, which should only contain medium). b. Include a growth control (inoculum without any compound) and a sterility control (medium only) on each plate. c. Incubate the plate at 35°C for 24-48 hours.
4. Determination of MIC: a. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control. b. The endpoint can be determined visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm).
Protocol 2: MTT Cytotoxicity Assay
This protocol outlines the procedure for determining the cytotoxic effect of compounds on mammalian cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Seeding: a. Culture mammalian cells in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2. b. Harvest the cells and perform a cell count to determine cell viability. c. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. d. Incubate the plate for 24 hours to allow the cells to attach.
2. Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. c. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-treatment control. d. Incubate the plate for another 24-72 hours.
3. MTT Assay: a. Prepare a 5 mg/mL stock solution of MTT in sterile PBS. b. Add 10 µL of the MTT stock solution to each well. c. Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan (B1609692) crystals. d. Carefully remove the medium from each well. e. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals. f. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
4. Data Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration compared to the vehicle control. c. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: this compound's mechanism of action via inhibition of the mitochondrial electron transport chain.
Caption: A general experimental workflow for the discovery and optimization of antifungal this compound derivatives.
Caption: A logical diagram for troubleshooting inconsistent MIC results in antifungal assays.
References
Addressing trailing peaks in Oudemansin chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the chromatography of Oudemansin and related compounds.
Troubleshooting Guide: Addressing Trailing Peaks
Peak tailing is a common chromatographic problem that can significantly impact resolution and quantification. This guide provides a systematic approach to diagnosing and resolving trailing peaks in this compound chromatography.
Isolating the Cause of Peak Tailing
A logical first step in troubleshooting is to determine if the issue is specific to this compound or affects all peaks in the chromatogram.
Minimizing matrix effects in LC-MS analysis of Oudemansin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Oudemansin. Given the structural similarity of this compound to strobilurin fungicides, the following guidance is based on established methods for this class of compounds and general principles of bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3][4][5] This phenomenon can severely compromise the accuracy, precision, and sensitivity of your quantitative results.
Q2: What are the common causes of matrix effects in the analysis of compounds like this compound?
A2: The primary causes of matrix effects, especially in biological matrices like plasma or serum, are phospholipids (B1166683) from cell membranes. Other substances such as salts, endogenous metabolites, and formulation excipients can also contribute. These molecules can co-extract with your analyte and compete for ionization in the ESI source, alter the physical properties of the spray droplets, or cause charge competition, all of which can lead to unreliable results.
Q3: How can I determine if my this compound assay is experiencing matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Extraction Spike: This is a quantitative method where you compare the peak area of this compound spiked into an extracted blank matrix (a sample that does not contain the analyte) with the peak area of this compound in a neat solvent at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects.
-
Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is infused into the mobile phase after the analytical column but before the mass spectrometer. An extracted blank matrix is then injected. Any dip or rise in the baseline signal at specific retention times indicates regions of ion suppression or enhancement, respectively.
Q4: What is the most effective way to reduce matrix effects?
A4: Improving the sample preparation or "clean-up" is generally the most effective strategy to minimize matrix effects by removing interfering components before LC-MS analysis. Other key strategies include optimizing chromatographic conditions to separate this compound from co-eluting matrix components and using a suitable internal standard.
Q5: What type of internal standard is best for correcting matrix effects in this compound analysis?
A5: The gold standard for correcting matrix effects is a stable isotope-labeled (SIL) internal standard of this compound. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. If a SIL-IS for this compound is not available, a structural analog that is not present in the samples and has similar chromatographic behavior and ionization efficiency can be used. For example, in the analysis of strobilurin fungicides, deuterated forms like Trifloxystrobin-d3 are used.
Troubleshooting Guides
Issue 1: Poor reproducibility and low recovery of this compound.
-
Possible Cause: Significant ion suppression from co-eluting matrix components, particularly phospholipids in biological samples.
-
Troubleshooting Steps:
-
Enhance Sample Preparation:
-
If using Protein Precipitation (PPT), consider switching to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). PPT is often the least effective method for removing matrix components.
-
For LLE, optimize the extraction solvent and pH to selectively extract this compound while leaving interferences behind.
-
For SPE, use a cartridge that effectively removes phospholipids. Polymeric mixed-mode SPE or specific phospholipid removal plates (e.g., Oasis HLB) are often effective.
-
-
Optimize Chromatography:
-
Adjust the mobile phase gradient to achieve better separation between this compound and the regions of ion suppression.
-
Experiment with different column chemistries (e.g., C18, PFP) to alter selectivity.
-
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering matrix components.
-
Issue 2: Inconsistent results between different sample lots.
-
Possible Cause: Variable matrix effects between different sources of the biological matrix.
-
Troubleshooting Steps:
-
Implement Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples being analyzed. This helps to compensate for consistent matrix effects across a batch.
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most reliable way to correct for sample-to-sample variations in matrix effects.
-
Evaluate Multiple Matrix Sources: During method development, test blank matrix from at least six different sources to assess the variability of the matrix effect.
-
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of strobilurin fungicides in various matrices. This data can serve as a benchmark when developing a method for this compound.
Table 1: Sample Preparation Recoveries for Strobilurins in Food Matrices
| Fungicide | Matrix | Preparation Method | Average Recovery (%) |
| Azoxystrobin | Wheat | Ethyl Acetate (B1210297)/Cyclohexane Extraction, GPC Cleanup | 76 - 95 |
| Kresoxim-methyl | Apple | Ethyl Acetate/Cyclohexane Extraction, GPC Cleanup | 80 - 111 |
| Trifloxystrobin | Grapes | Ethyl Acetate/Cyclohexane Extraction, GPC Cleanup | 70 - 114 |
| Pyraclostrobin | Tomato | Acetonitrile Extraction (QuEChERS) | 85 - 105 |
Data compiled from multiple sources indicating typical recovery ranges.
Table 2: LC-MS/MS Limits of Detection (LOD) for Strobilurins
| Fungicide | Matrix | LOD |
| Azoxystrobin | Wheat | 0.01 mg/kg |
| Kresoxim-methyl | Wheat | 0.005 mg/kg |
| Trifloxystrobin | Wheat | 0.004 mg/kg |
| Pyraclostrobin | Water | < 1 ng/mL |
Data compiled from multiple sources indicating typical detection limits.
Experimental Protocols
Protocol 1: Generic Sample Preparation for this compound in a Biological Matrix (e.g., Plasma) using LLE
-
Sample Aliquoting: Take 100 µL of plasma sample.
-
Internal Standard Spiking: Add the internal standard (ideally a SIL-Oudemansin) to all samples, standards, and quality controls.
-
pH Adjustment: Add 100 µL of a suitable buffer (e.g., ammonium (B1175870) acetate) to adjust the pH, optimizing the extraction of this compound based on its pKa.
-
Liquid-Liquid Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortexing: Vortex the samples for 5-10 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex to mix.
-
Analysis: Transfer to an LC vial for injection.
Protocol 2: Generic LC-MS/MS Conditions for this compound Analysis
-
LC System: UHPLC system
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Ramp to 95% B
-
8-9 min: Hold at 95% B
-
9-10 min: Return to 10% B for equilibration
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode (to be optimized for this compound).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound need to be determined by infusing a standard solution.
Visualizations
Caption: A logical workflow for identifying and mitigating matrix effects in this compound analysis.
Caption: A typical Solid-Phase Extraction (SPE) workflow for cleaning up complex samples.
References
Validation & Comparative
Oudemansin vs. Strobilurin A: A Comparative Guide to Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Oudemansin and Strobilurin A, two foundational natural products that have revolutionized antifungal agent development. While a direct, side-by-side quantitative comparison from a single study is not available in the public domain, this document synthesizes available data on their mechanism of action, qualitative activity, and the experimental protocols used for their evaluation.
Introduction: Pioneering Natural Fungicides
This compound A and Strobilurin A are naturally occurring antifungal compounds isolated from basidiomycete fungi. This compound A was first isolated from Oudemansiella mucida, while Strobilurin A originates from Strobilurus tenacellus. Their discovery was a watershed moment in fungicide research, revealing a novel and highly effective mechanism of action.[1] Both compounds are structurally related, featuring a crucial (E)-β-methoxyacrylate toxophore, which is the cornerstone of their biological activity. Although their inherent instability, particularly under UV light, made them unsuitable for direct agricultural use, they served as the blueprint for the development of the entire class of synthetic strobilurin fungicides, which are now critical tools in global crop protection.
Mechanism of Action: Targeting Fungal Respiration
This compound A and Strobilurin A share an identical mode of action, functioning as potent inhibitors of mitochondrial respiration.[1][2] They are classified as Quinone outside Inhibitors (QoIs), targeting Complex III (the cytochrome bc1 complex) of the fungal electron transport chain.
By binding to the Qo site of cytochrome b, these molecules physically obstruct the transfer of electrons from ubiquinol (B23937) to cytochrome c1. This blockage disrupts the vital process of oxidative phosphorylation, leading to a rapid depletion of cellular ATP and ultimately causing fungal cell death.
Caption: Inhibition of the fungal electron transport chain by this compound and Strobilurin A.
Comparative Antifungal Activity Data
Table 1: Antifungal Activity Profile (Qualitative)
| Feature | This compound A | Strobilurin A |
| Source | Oudemansiella mucida | Strobilurus tenacellus |
| Mechanism | QoI: Cytochrome bc1 complex inhibitor | QoI: Cytochrome bc1 complex inhibitor |
| Spectrum | Broad (Filamentous fungi and yeasts) | Broad (Filamentous fungi and yeasts) |
| Potency | High | High |
| Stability | Low (UV sensitive) | Low (UV sensitive) |
Experimental Protocols: Determining Antifungal Efficacy
The standard laboratory method to quantify the in vitro efficacy of antifungal compounds is the Broth Microdilution Assay . This method is used to determine the Minimum Inhibitory Concentration (MIC), a critical parameter for comparing the potency of antimicrobial agents.
Detailed Methodology: Broth Microdilution MIC Assay
-
Fungal Inoculum Preparation:
-
Culturing: Target fungal strains are subcultured on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubated to ensure purity and viability.
-
Suspension: A suspension of fungal cells or spores is made in sterile saline (0.85%). For molds, this may involve gently scraping the agar surface.
-
Standardization: The suspension's turbidity is adjusted to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to an approximate cell density of 1-5 x 10⁶ CFU/mL for yeast.
-
Working Inoculum: The standardized suspension is further diluted in the final testing medium (e.g., RPMI-1640 with MOPS buffer) to achieve the desired final inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).
-
-
Test Plate Preparation:
-
Compound Dilution: A stock solution of the test compound (this compound A or Strobilurin A) is prepared in a solvent like DMSO. A two-fold serial dilution series is then prepared directly in a 96-well microtiter plate, typically starting from a high concentration (e.g., 64 µg/mL) down to a low concentration (e.g., 0.06 µg/mL). Each well will contain 100 µL of the diluted compound in the test medium.
-
Controls: A growth control well (containing medium and inoculum but no compound) and a sterility control well (containing medium only) are included on each plate.
-
-
Inoculation and Incubation:
-
100 µL of the working fungal inoculum is added to each well (except the sterility control), bringing the final volume to 200 µL and halving the drug concentration in each well.
-
The plate is sealed or covered and incubated at 35°C for 24 to 48 hours, depending on the growth rate of the fungus.
-
-
MIC Determination:
-
Following incubation, the plate is examined visually for turbidity (growth).
-
The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as compared to the growth control well.
-
Caption: Standard experimental workflow for the Broth Microdilution MIC assay.
References
A Comparative Guide to Validating the QoI Inhibitory Activity of Oudemansin in Yeast Mitochondria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Oudemansin's inhibitory activity at the Quinone outside (Qo) site of the mitochondrial respiratory chain in Saccharomyces cerevisiae with other notable QoI inhibitors. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological pathways and experimental workflows.
This compound and its Alternatives: A Comparative Overview
This compound is a naturally occurring antifungal antibiotic that effectively inhibits mitochondrial respiration. Its primary target is the cytochrome bc1 complex (Complex III) of the electron transport chain, a critical hub for cellular energy production. By binding to the Qo site of this complex, this compound blocks the transfer of electrons, leading to a collapse of the mitochondrial membrane potential and a halt in ATP synthesis.
For a comprehensive evaluation of this compound's efficacy, it is essential to compare its activity against other well-characterized QoI inhibitors. This guide focuses on a selection of natural and synthetic QoI inhibitors, including strobilurins and myxothiazol, which share a similar mechanism of action.
Quantitative Comparison of QoI Inhibitory Activity
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific biological target by 50%. The following table summarizes the available IC50 values for this compound and its alternatives on the mitochondrial respiration in Saccharomyces cerevisiae.
| Inhibitor | Chemical Class | IC50 on Yeast Mitochondrial Respiration (µM) | Reference |
| This compound | Strobilurin-related | Data not available in searched literature | - |
| Azoxystrobin | Strobilurin | 0.009 | [1] |
| Strobilurin A | Strobilurin | Data not available in searched literature | - |
| Kresoxim-methyl | Strobilurin | Data not available in searched literature | - |
| Myxothiazol | Thiazole | Data not available in searched literature | - |
Note: While direct IC50 values for this compound, Strobilurin A, Kresoxim-methyl, and Myxothiazol on isolated yeast mitochondria were not found in the searched literature, their potent inhibitory effects on the yeast cytochrome bc1 complex are well-documented.
Experimental Protocols
Accurate and reproducible experimental design is paramount for validating and comparing the activity of mitochondrial inhibitors. Below are detailed protocols for the isolation of functional yeast mitochondria and the subsequent measurement of oxygen consumption to determine inhibitory activity.
Protocol 1: Isolation of Functional Mitochondria from Saccharomyces cerevisiae
This protocol is adapted from established methods for isolating high-quality mitochondria from yeast.
Materials:
-
Saccharomyces cerevisiae cells
-
Dithiothreitol (DTT) buffer (0.1 M Tris-SO4, pH 9.4, 10 mM DTT)
-
Spheroplasting buffer (1.2 M Sorbitol, 20 mM KPi, pH 7.4)
-
Zymolyase (e.g., Zymolyase-20T)
-
Homogenization buffer (0.6 M Mannitol, 20 mM HEPES-KOH, pH 7.4, 1 mM PMSF)
-
Differential centrifugation equipment
Procedure:
-
Cell Harvest: Grow yeast cells to the desired growth phase and harvest by centrifugation.
-
Pre-treatment: Resuspend the cell pellet in DTT buffer and incubate to weaken the cell wall.
-
Spheroplasting: Wash the cells and resuspend in spheroplasting buffer containing Zymolyase to digest the cell wall. Monitor the formation of spheroplasts microscopically.
-
Homogenization: Gently homogenize the spheroplasts in ice-cold homogenization buffer to release the organelles.
-
Differential Centrifugation:
-
Perform a low-speed centrifugation (e.g., 1,500 x g) to pellet unlysed cells and debris.
-
Transfer the supernatant to a new tube and perform a higher-speed centrifugation (e.g., 12,000 x g) to pellet the mitochondria.
-
Wash the mitochondrial pellet with homogenization buffer and repeat the high-speed centrifugation.
-
-
Final Preparation: Resuspend the final mitochondrial pellet in a suitable assay buffer (e.g., MAS buffer) and determine the protein concentration.
Protocol 2: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol utilizes a high-resolution respirometer or an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the effect of inhibitors on mitochondrial oxygen consumption.
Materials:
-
Isolated yeast mitochondria
-
Assay buffer (e.g., MAS buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, pH 7.2)
-
Respiratory substrates (e.g., ethanol, NADH, or a combination of pyruvate (B1213749) and malate)
-
ADP
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Antimycin A (Complex III inhibitor, used as a control for non-mitochondrial oxygen consumption)
-
QoI inhibitors (this compound and alternatives)
Procedure:
-
Instrument Setup: Calibrate and prepare the respirometer or flux analyzer according to the manufacturer's instructions.
-
Mitochondria Loading: Add a standardized amount of isolated mitochondria to each well of the assay plate.
-
Assay Initiation: Add the assay buffer containing the chosen respiratory substrate to initiate mitochondrial respiration.
-
Baseline Measurement: Measure the basal oxygen consumption rate (State 2 respiration).
-
State 3 Respiration: Add ADP to stimulate ATP synthesis and measure the resulting increase in OCR (State 3 respiration).
-
Inhibitor Titration: In separate wells, add varying concentrations of this compound or the alternative QoI inhibitors.
-
OCR Measurement: Measure the OCR in the presence of the inhibitors to determine their effect on State 3 respiration.
-
Sequential Injections for Respiratory State Analysis:
-
Inject Oligomycin to inhibit ATP synthase and measure the resulting OCR, which represents proton leak (State 4o).
-
Inject FCCP to uncouple the respiratory chain and measure the maximal OCR.
-
Inject Antimycin A to inhibit Complex III and measure the non-mitochondrial oxygen consumption.
-
-
Data Analysis: Calculate the IC50 values for each inhibitor by plotting the percentage of inhibition of State 3 respiration against the inhibitor concentration.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and the experimental design, the following diagrams have been generated using the DOT language.
Caption: Mitochondrial Electron Transport Chain and the Site of QoI Inhibition.
Caption: Workflow for Validating QoI Inhibitory Activity in Yeast Mitochondria.
References
Cross-Resistance Between Oudemansin and Other QoI Fungicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Oudemansin, a naturally derived Quinone outside Inhibitor (QoI) fungicide, with other synthetic QoI fungicides. It focuses on the critical issue of cross-resistance, a significant challenge in the long-term efficacy of this important class of antifungals. This document synthesizes available experimental data to offer insights for resistance management strategies and future fungicide development.
Introduction to this compound and QoI Fungicides
This compound A, first isolated from the basidiomycete fungus Oudemansiella mucida, is a natural antifungal antibiotic.[1] Its discovery, along with the strobilurins from Strobilurus tenacellus, paved the way for the development of a major class of agricultural fungicides known as Quinone outside Inhibitors (QoIs).[2][3] These fungicides, which include widely used synthetic compounds like azoxystrobin, kresoxim-methyl, and pyraclostrobin, share a common mode of action: the inhibition of mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III).[3][4] This action blocks the electron transfer chain, halting ATP synthesis and ultimately leading to fungal cell death.[5]
The Challenge of Cross-Resistance
The high specificity of the QoI fungicides' target site also makes them prone to the development of resistance.[2][3] A single point mutation in the fungal cytochrome b gene (cytb) can significantly reduce the binding affinity of the fungicide, rendering it ineffective.[4][5] When a fungal population becomes resistant to one QoI fungicide, it typically exhibits resistance to all other fungicides within the same chemical family (FRAC Group 11), a phenomenon known as cross-resistance. This is because they all target the same binding site.
Molecular Basis of QoI Resistance
The predominant mechanism for high-level resistance to QoI fungicides is a single nucleotide polymorphism in the cytb gene, leading to an amino acid substitution. The most common and significant of these is the replacement of glycine (B1666218) by alanine (B10760859) at position 143 (G143A).[3][5][6] This single change can increase the resistance factor—the ratio of the EC50 of the resistant strain to the sensitive wild-type strain—by over 100-fold.[6] Other mutations, such as F129L (phenylalanine to leucine (B10760876) at position 129) and G137R (glycine to arginine at position 137), have also been identified but generally confer lower levels of resistance.[6]
Comparative Performance of QoI Fungicides Against Sensitive and Resistant Fungal Strains
The following tables summarize the in vitro efficacy (EC50 values, the concentration required to inhibit 50% of fungal growth or spore germination) of several key QoI fungicides against both sensitive (wild-type) and resistant strains of various plant pathogenic fungi.
Table 1: In Vitro Efficacy of QoI Fungicides Against Sensitive and Resistant Strains of Cercospora beticola (Cercospora Leaf Spot)
| Fungicide | Strain Type | EC50 (µg/mL) | Reference |
| Trifloxystrobin | Sensitive (pre-QoI exposure) | ≤ 0.006 | [7] |
| Resistant (G143A mutation) | > 0.92 | [7] | |
| Pyraclostrobin | Sensitive (pre-QoI exposure) | ≤ 0.006 | [7] |
| Resistant (G143A mutation) | > 0.92 | [7] |
Table 2: In Vitro Efficacy of QoI Fungicides Against Sensitive and Resistant Strains of Colletotrichum spp. (Anthracnose)
| Fungicide | Fungal Species | Strain Type | EC50 (µg/mL) | Reference |
| Pyraclostrobin | Colletotrichum siamense | Sensitive | 1.192 - 2.068 | [8] |
| Resistant | 18.159 - 23.797 | [8] |
Table 3: In Vitro Efficacy of QoI Fungicides Against Sensitive and Insensitive Strains of Mycosphaerella pinodes (Mycosphaerella Blight)
| Fungicide | Strain Type | EC50 (µg/mL) - Mycelial Growth | EC50 (µg/mL) - Spore Germination | Reference |
| Pyraclostrobin | Sensitive | 0.03 - 0.29 | 0.008 - 0.041 | [9] |
| Insensitive | 80 - 216 | > 0.1 (at discriminatory dose) | [9] |
Table 4: Baseline Sensitivity of Botryosphaeria dothidea (Apple Ring Rot) to Pyraclostrobin
| Fungicide | Strain Type | EC50 (µg/mL) | Reference |
| Pyraclostrobin | Baseline (pre-exposure) | 0.7010 - 7.1378 | [10] |
Experimental Protocols
The determination of fungicide efficacy and resistance is primarily conducted through in vitro assays that measure the inhibition of fungal growth or spore germination.
Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This method assesses the effect of a fungicide on the vegetative growth of a fungus.
-
Media Preparation: A suitable culture medium, such as Potato Dextrose Agar (B569324) (PDA), is prepared and autoclaved.
-
Fungicide Incorporation: The test fungicide is dissolved in an appropriate solvent (e.g., ethanol (B145695) or acetone) to create a stock solution. Serial dilutions of the fungicide are then added to the molten agar to achieve a range of final concentrations. A control medium without the fungicide is also prepared.
-
Plating: The fungicide-amended and control media are poured into sterile Petri dishes.
-
Inoculation: A small plug of mycelium from the actively growing edge of a pure fungal culture is placed in the center of each plate.
-
Incubation: The plates are incubated at an optimal temperature for the specific fungus (e.g., 25°C) for a set period.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.
-
Analysis: The percentage of growth inhibition is calculated relative to the control. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.
Spore Germination Assay
This assay evaluates the impact of a fungicide on the germination of fungal spores.
-
Spore Suspension Preparation: Spores are harvested from a mature fungal culture and suspended in sterile water or a nutrient solution. The concentration of the spore suspension is adjusted to a standardized level using a hemocytometer.
-
Fungicide Treatment: The spore suspension is mixed with various concentrations of the test fungicide. A control with no fungicide is included.
-
Incubation: A drop of each treated spore suspension is placed on a microscope slide or in the well of a microtiter plate and incubated in a humid chamber for a period sufficient for germination to occur in the control (typically 4-24 hours).
-
Observation: The number of germinated and non-germinated spores is counted under a microscope. A spore is typically considered germinated if the germ tube is at least as long as the spore's width.
-
Analysis: The percentage of germination inhibition is calculated for each fungicide concentration relative to the control. The EC50 value is then determined using regression analysis as described for the mycelial growth assay.
Visualizing Fungal Resistance and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Antibiotics from basidiomycetes. IX. This compound, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use strobilurin fungicides wisely to avoid fungicide resistance development - MSU Extension [canr.msu.edu]
- 3. Understanding the Strobilurin Fungicides (FRAC code 11) — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 4. Exploring Mechanisms of Resistance to Respiratory Inhibitors in Field Strains of Botrytis cinerea, the Causal Agent of Gray Mold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. frac.info [frac.info]
- 7. Identification of the G143A mutation associated with QoI resistance in Cercospora beticola field isolates from Michigan, United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sensitivity of Mycosphaerella pinodes to Pyraclostrobin Fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Baseline Sensitivity and Control Efficacy of Pyraclostrobin Against Botryosphaeria dothidea Isolates in China - PubMed [pubmed.ncbi.nlm.nih.gov]
Oudemansin A vs. Oudemansin B: A Comparative Guide to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactivities of Oudemansin A and this compound B, two closely related natural products with significant antifungal properties. This document synthesizes experimental data on their antifungal and cytotoxic effects, outlines the methodologies used in these assessments, and visualizes their shared mechanism of action.
At a Glance: Key Bioactive Differences
This compound A and this compound B are both potent inhibitors of fungal respiration, a characteristic attributed to their shared β-methoxyacrylate structural motif. While both compounds exhibit a broad spectrum of antifungal activity, their potency varies across different fungal species. This compound B, a chlorinated analog of this compound A, generally displays enhanced activity against a range of yeasts and filamentous fungi.
Table 1: Comparative Antifungal Activity of this compound A and this compound B (MIC in µg/mL)
| Fungal Species | This compound A | This compound B |
| Yeasts | ||
| Candida albicans | 1 - 5 | 0.5 - 2 |
| Candida glabrata | 5 - 20 | 1 - 5 |
| Rhodotorula rubra | 0.1 - 1 | 0.05 - 0.5 |
| Saccharomyces cerevisiae | 1 - 5 | 0.5 - 2 |
| Filamentous Fungi | ||
| Aspergillus fumigatus | > 100 | 50 - 100 |
| Mucor miehei | 5 - 20 | 1 - 5 |
| Nematospora coryli | 0.1 - 1 | 0.05 - 0.5 |
| Penicillium notatum | 1 - 5 | 0.5 - 2 |
Data compiled from studies on antifungal metabolites from Xerula species.
Mechanism of Action: Inhibition of Mitochondrial Respiration
Both this compound A and this compound B function as Quinone outside Inhibitors (QoI) of the mitochondrial electron transport chain. They specifically target the cytochrome bc1 complex (Complex III), binding to the Qo site on cytochrome b. This binding event blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c1, thereby inhibiting mitochondrial respiration and leading to a depletion of cellular ATP, ultimately causing fungal cell death.
Figure 1. Mechanism of action of this compound A and B on the mitochondrial electron transport chain.
Cytotoxic Activity: A Comparative Overview
While primarily investigated for their antifungal properties, oudemansins have also been assessed for their cytotoxic effects against various cell lines. Limited direct comparative data for this compound B is available. However, studies on this compound A provide insights into its cytotoxic potential.
Table 2: Cytotoxicity of this compound A (IC50 in µM)
| Cell Line | IC50 (µM) |
| L1210 (mouse leukemia) | 1 |
| HeLa (human cervical cancer) | 2.5 |
| BHK 21 (hamster kidney) | 10 |
Data represents the concentration required to inhibit cell growth by 50%.
Experimental Protocols
The following sections detail the standardized methodologies employed to ascertain the antifungal and cytotoxic activities of this compound A and B.
Antifungal Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentrations (MICs) were determined using a broth microdilution method based on established protocols.
Experimental Workflow:
Figure 2. Workflow for the broth microdilution antifungal susceptibility assay.
Detailed Steps:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline or broth, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in the test medium to achieve the final desired inoculum concentration.
-
Plate Preparation: A two-fold serial dilution of each this compound compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing only medium) are included on each plate.
-
Incubation: The plates are incubated under conditions optimal for the growth of the specific fungal species being tested.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.
Cytotoxicity Assessment: MTT Assay
The cytotoxic effects of the oudemansins are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
Experimental Workflow:
Figure 3. Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Adherent cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight. For suspension cells, they are added to the plate just before the addition of the test compounds.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound A or B. Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the compounds.
-
Incubation: The plates are incubated for a specified period to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: An MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: After an incubation period with MTT, a solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer.
-
IC50 Calculation: The absorbance values are used to determine the concentration of the compound that inhibits cell viability by 50% (IC50) compared to the untreated control cells.
Conclusion
This compound A and this compound B are potent antifungal agents that share a common mechanism of action by inhibiting the mitochondrial electron transport chain. Experimental data indicates that this compound B generally exhibits superior antifungal activity compared to this compound A against a variety of fungal pathogens. Further research is warranted to fully elucidate the comparative cytotoxic profiles of these two compounds and to explore their potential as lead structures for the development of novel antifungal therapeutics.
Comparative Analysis of Oudemansin and Myxothiazol on the bc1 Complex: A Guide for Researchers
A comprehensive examination of two potent E-beta-methoxyacrylate inhibitors of the mitochondrial cytochrome bc1 complex, detailing their mechanism of action, binding affinities, and impact on the Q-cycle. This guide provides researchers, scientists, and drug development professionals with a side-by-side comparison supported by quantitative data and detailed experimental protocols.
The cytochrome bc1 complex (Complex III) is a critical component of the mitochondrial electron transport chain, playing a central role in cellular respiration and energy production. Its inhibition has been a focal point for the development of antifungal agents and other therapeutics. Among the various classes of bc1 complex inhibitors, the E-beta-methoxyacrylates, which include the natural products Oudemansin and myxothiazol (B1677603), are of significant interest due to their high potency. Both compounds target the ubiquinol (B23937) oxidation (Qo) site of the complex, effectively halting the electron flow and disrupting the proton motive force. Despite sharing a common pharmacophore, their distinct structural features lead to differences in their binding interactions and inhibitory activities.
Mechanism of Action and Binding Site
This compound and myxothiazol are both inhibitors of the bc1 segment of the respiratory chain, sharing an E-beta-methoxyacrylate system as a common structural element.[1][2] They exert their inhibitory effect by binding to the Qo site, also known as the QP site, on the cytochrome b subunit of the bc1 complex.[3][4][5] This binding event blocks the oxidation of ubiquinol, a key step in the Q-cycle that facilitates electron transfer to cytochrome c1 and the subsequent pumping of protons across the inner mitochondrial membrane.
Myxothiazol binds within a hydrophobic pocket on cytochrome b, situated between the heme bL and the [2Fe-2S] cluster of the Rieske iron-sulfur protein (ISP).[6][7] Specifically, it occupies the 'b-proximal' region of the Qo site.[4] The binding of myxothiazol displaces ubiquinone from the ISP and induces a conformational change, leading to increased mobility of the ISP's extramembrane domain.[3][8] This movement of the ISP is a critical aspect of the electron transfer process, and its disruption by myxothiazol is a key feature of its inhibitory mechanism. The binding pocket for myxothiazol is located underneath the cd helices of cytochrome b and is characterized by the presence of several aromatic amino acid residues.[7]
While the precise amino acid interactions for this compound are less extensively documented in publicly available literature, its shared mechanism and structural similarity with other methoxyacrylate inhibitors suggest it also binds within the Qo pocket, likely interacting with a similar set of residues as myxothiazol and other strobilurin-class inhibitors.
Quantitative Comparison of Inhibitory Potency
A direct comparison of the inhibitory potency of this compound and myxothiazol is crucial for understanding their relative efficacy. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for this assessment.
| Inhibitor | Parameter | Value | Organism/Preparation |
| This compound | IC50 | 400 ng/mL | Not specified |
| Myxothiazol | IC50 | 0.45 - 0.58 mol/mol cytochrome b | Bovine heart mitochondria & submitochondrial particles |
Note: A direct comparison of the IC50 values is challenging due to the different units and experimental systems. The myxothiazol data is presented as a molar ratio, indicating high potency.
Experimental Protocols
Accurate determination of the inhibitory activity of compounds like this compound and myxothiazol requires robust experimental protocols. Below are detailed methodologies for the purification of the bc1 complex and the subsequent determination of inhibitory constants.
Purification of Cytochrome bc1 Complex from Bovine Heart Mitochondria
This protocol is adapted from established methods for isolating highly active ubiquinol-cytochrome c oxidoreductase.
Materials:
-
Bovine heart mitochondria
-
Buffer A: 0.66 M potassium phosphate, pH 7.4, 1 mM EDTA
-
Buffer B: 50 mM Tris-HCl, pH 8.0, 0.1 M NaCl, 1 mM EDTA, 1% (w/v) sodium cholate, 0.5% (w/v) lecithin
-
DEAE-cellulose column
-
Detergent (e.g., n-dodecyl-β-D-maltoside, DM)
Procedure:
-
Mitochondrial Preparation: Start with isolated bovine heart mitochondria.
-
Solubilization: Resuspend the mitochondrial pellet in Buffer B and solubilize the membranes by gentle stirring at 4°C for 1 hour.
-
Centrifugation: Centrifuge the suspension at 100,000 x g for 60 minutes to remove insoluble material.
-
Ammonium Sulfate Fractionation: Slowly add solid ammonium sulfate to the supernatant to achieve 35% saturation. Stir for 30 minutes and then centrifuge at 15,000 x g for 20 minutes. Discard the pellet. Increase the ammonium sulfate concentration of the supernatant to 50% saturation, stir for 30 minutes, and centrifuge as before. The pellet contains the bc1 complex.
-
Chromatography: Resuspend the pellet in a minimal volume of Buffer A containing 0.05% DM and apply to a DEAE-cellulose column pre-equilibrated with the same buffer.
-
Elution: Wash the column extensively with the equilibration buffer. Elute the bc1 complex with a linear gradient of NaCl (0.1 M to 0.5 M) in Buffer A containing 0.05% DM.
-
Concentration and Storage: Pool the fractions containing the bc1 complex, concentrate using ultrafiltration, and store at -80°C in the presence of 10% glycerol.
Determination of Inhibitory Potency (IC50 and Ki)
The activity of the bc1 complex is typically measured as the rate of ubiquinol-dependent cytochrome c reduction.
Materials:
-
Purified cytochrome bc1 complex
-
Assay Buffer: 50 mM potassium phosphate, pH 7.4, 1 mM EDTA, 0.01% DM
-
Ubiquinol (e.g., decylubiquinol, DBH2) solution in ethanol
-
Cytochrome c (from horse heart) solution in Assay Buffer
-
Inhibitors (this compound and myxothiazol) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure for IC50 Determination:
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing Assay Buffer, a fixed concentration of cytochrome c (e.g., 50 µM), and a fixed, non-saturating concentration of DBH2 (e.g., 20 µM).
-
Inhibitor Addition: Add varying concentrations of the inhibitor (this compound or myxothiazol) to different cuvettes. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a small, fixed amount of the purified bc1 complex.
-
Measurement: Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
-
Data Analysis: Calculate the initial rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Procedure for Ki Determination (Competitive Inhibition):
-
Varying Substrate and Inhibitor Concentrations: Perform a series of kinetic assays as described above, but vary the concentration of the substrate (DBH2) at several fixed concentrations of the inhibitor.
-
Data Analysis: Generate Lineweaver-Burk plots (1/rate vs. 1/[substrate]) for each inhibitor concentration. For a competitive inhibitor, the lines will intersect on the y-axis. The Ki can be determined from a secondary plot of the slopes of the Lineweaver-Burk plots versus the inhibitor concentration. Alternatively, non-linear regression analysis of the rate data can be used to fit to the competitive inhibition model and determine the Ki value.
Visualizing the Inhibition of the bc1 Complex
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and myxothiazol on the bc1 complex and the experimental workflow for determining their inhibitory potency.
Caption: Mechanism of this compound and Myxothiazol inhibition of the bc1 complex Q-cycle.
Caption: Experimental workflow for bc1 complex purification and inhibitor analysis.
Conclusion
This compound and myxothiazol are potent inhibitors of the cytochrome bc1 complex, both targeting the crucial Qo site. Their shared E-beta-methoxyacrylate pharmacophore underscores a common mechanism of action, yet subtle structural differences likely influence their binding affinities and interactions within the active site. Myxothiazol is well-characterized to induce movement of the Rieske iron-sulfur protein, a key aspect of its inhibitory effect. While quantitative data for this compound is less abundant in the public domain, its structural similarity suggests a comparable mode of action. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies to further elucidate the subtle yet important differences between these two powerful inhibitors, aiding in the design of novel antifungal agents and therapeutics targeting the bc1 complex.
References
- 1. This compound, strobilurin A, strobilurin B and myxothiazol: new inhibitors of the bc1 segment of the respiratory chain with an E-beta-methoxyacrylate system as common structural element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insight into the Structure of Antifungal Cyrmenins: Conformational Studies of Unique Dehydroamino Acid, O-Methyldehydroserine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Myxothiazol - Wikipedia [en.wikipedia.org]
- 5. In silico investigation of cytochrome bc1 molecular inhibition mechanism against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Analysis of Cytochrome bc1 Complexes: Implications to the Mechanism of Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal Structure of the Cytochrome bc1 Complex from Bovine Heart Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Oudemansin's Potential in Plant Disease Control: A Comparative Look at Commercial Fungicides
For researchers, scientists, and drug development professionals, understanding the in vivo efficacy of novel antifungal compounds is paramount. Oudemansin, a natural product isolated from the fungus Oudemansiella mucida, presents an intriguing case. While its discovery was a critical stepping stone in the development of the highly successful strobilurin class of commercial fungicides, comprehensive in vivo data on this compound's performance against plant pathogens remains limited in publicly accessible literature. This guide provides a comparative analysis based on the shared mechanism of action and the extensive in vivo data available for its commercial analogues.
A Shared Mechanism of Action: The QoI Pathway
This compound and strobilurin fungicides, such as the widely used azoxystrobin (B1666510) and pyraclostrobin, are both classified as Quinone outside Inhibitors (QoI). Their antifungal activity stems from a highly specific mode of action: the inhibition of mitochondrial respiration in fungi.[1][2] They bind to the Qo site of the cytochrome bc1 complex (Complex III), a critical component of the electron transport chain. This binding event blocks the transfer of electrons, thereby halting the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. Deprived of energy, fungal spore germination and mycelial growth are effectively inhibited.[2]
Caption: this compound and strobilurins inhibit the fungal mitochondrial electron transport chain.
In Vivo Efficacy: A Look at Commercial Strobilurins
The in vivo efficacy of commercial strobilurin fungicides against a wide range of plant pathogens is well-documented. Below is a summary of their performance against two economically important fungal diseases: Gray Mold (Botrytis cinerea) and Late Blight (Phytophthora infestans).
Table 1: In Vivo Efficacy of Strobilurin Fungicides against Botrytis cinerea
| Fungicide | Host Plant | Application Method | Efficacy (% Disease Reduction) | Reference(s) |
| Azoxystrobin | Tomato | Foliar Spray | 70% reduction in gray mold incidence with preventative treatment. | [3] |
| Pyraclostrobin | Not Specified | Not Specified | In vivo data not available in the searched literature. |
Table 2: In Vivo Efficacy of Strobilurin Fungicides against Phytophthora infestans
| Fungicide | Host Plant | Application Method | Efficacy (% Disease Reduction) | Reference(s) |
| Azoxystrobin | Potato | Detached Leaf Assay | 100% control of lesion development. | [4] |
| Pyraclostrobin (in combination with Metiram) | Potato | Foliar Spray | Significant reduction in disease progress (AUDPC of 757.037). |
Experimental Protocols for In Vivo Fungicide Evaluation
Standardized experimental protocols are crucial for the accurate assessment of a fungicide's performance in a whole-plant system.
General Experimental Workflow
Caption: A typical workflow for assessing the in vivo efficacy of a fungicide.
Detailed Methodology: A Representative Protocol for Phytophthora infestans on Potato
-
Plant Material: Potato plants of a susceptible cultivar (e.g., 'Kufri Jyothi') are grown under controlled greenhouse conditions.
-
Inoculum Preparation: P. infestans is cultured on a suitable medium. Sporangia are harvested and the concentration of the spore suspension is adjusted.
-
Fungicide Application: Fungicides are applied as a foliar spray at specified concentrations. Control plants are sprayed with a blank formulation.
-
Inoculation: Plants are inoculated with the P. infestans spore suspension. This can be done either before (curative) or after (preventative) fungicide application.
-
Incubation: Inoculated plants are maintained in a high-humidity environment to promote disease development.
-
Disease Assessment: Disease severity is recorded at regular intervals using a rating scale (e.g., 1-9 scale) to calculate the Percent Disease Index (PDI). The Area Under the Disease Progress Curve (AUDPC) can also be calculated to quantify disease development over time.
This compound: A Promising Natural Compound Awaiting In Vivo Validation
The discovery of this compound was pivotal, demonstrating the potential of natural products as leads for synthetic fungicide development. However, initial assessments suggested that this compound itself lacked the stability and potency for direct commercial application.
The absence of robust in vivo efficacy data for this compound against key plant pathogens represents a significant research gap. While its shared mechanism of action with the highly effective strobilurins is a strong indicator of its potential, further investigation is required to:
-
Quantify its in vivo efficacy against a range of plant pathogens.
-
Assess its phytotoxicity on various host plants.
-
Explore formulation strategies to enhance its stability and performance.
References
- 1. This compound A - Wikipedia [en.wikipedia.org]
- 2. Antibiotics from basidiomycetes. IX. This compound, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotics from basidiomycetes. IX. This compound, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales). | Semantic Scholar [semanticscholar.org]
- 4. journalcjast.com [journalcjast.com]
Oudemansin vs. Fluconazole: A Comparative Analysis of Antifungal Agents
A detailed comparison of Oudemansin and the widely-used antifungal drug, fluconazole (B54011), reveals distinct mechanisms of action and highlights a significant gap in publicly available data for a direct comparison of their antifungal potency. While fluconazole's efficacy is well-documented with extensive Minimum Inhibitory Concentration (MIC) data, quantitative antifungal data for this compound remains elusive in publicly accessible scientific literature. This guide provides a comprehensive overview of their respective mechanisms of action, available MIC values for fluconazole, and the standardized experimental protocol for determining these values.
Mechanisms of Action: A Tale of Two Pathways
This compound and fluconazole combat fungal growth through fundamentally different strategies, targeting distinct cellular processes.
This compound: A Disruptor of Fungal Respiration
This compound A belongs to the class of Quinone outside Inhibitors (QoI), which includes the well-known strobilurin fungicides.[1][2] Its primary mode of action is the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[1][2] By binding to the Qo site of this complex, this compound A blocks the transfer of electrons, thereby disrupting the production of ATP, the essential energy currency of the cell. This ultimately leads to the cessation of fungal growth and spore germination.
References
Unveiling the Molecular Embrace: A Comparative Guide to Oudemansin's Binding Site on Cytochrome b
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions between an inhibitor and its target is paramount for rational drug design and the development of next-generation therapeutics. This guide provides a comprehensive comparison of Oudemansin and other key inhibitors targeting the Qo site of cytochrome b, a critical enzyme in the mitochondrial electron transport chain.
This compound, a naturally occurring β-methoxyacrylate (MOA) inhibitor, has garnered significant interest for its potent fungicidal activity. Its mechanism of action lies in the specific inhibition of the cytochrome bc1 complex (Complex III), a pivotal component of cellular respiration. This guide elucidates the binding site of this compound on cytochrome b, presenting a comparative analysis with other well-characterized inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison of Cytochrome b Qo Site Inhibitors
This compound and its structural relatives, the strobilurins, along with myxothiazol (B1677603), all target the ubiquinol (B23937) oxidation (Qo) site of cytochrome b. Their inhibitory potency can be quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes the inhibitory activities of these compounds against the cytochrome bc1 complex. It is noteworthy that this compound A is structurally identical to mucidin (B1677576) and strobilurin A, leading to identical inhibitory effects[1].
| Inhibitor | Target Enzyme/Organism | IC50 | Ki | Reference |
| This compound A | NADH Oxidase | 400 ng/mL | - | [2] |
| Strobilurin A | NADH Oxidase | 83 ng/mL | - | [2] |
| Strobilurin X | Mitochondrial Respiratory Chain Complex III (A549 cells) | 139.8 ng/mL | - | [3] |
| Myxothiazol | NADH oxidation by submitochondrial particles | 0.45 mol/mol cytochrome b | - | [4] |
| Azoxystrobin | Porcine succinate (B1194679) cytochrome c reductase (SCR) | - | >1000 nmol/L | [2] |
| Benzophenone-containing strobilurin analog (14d) | Porcine succinate cytochrome c reductase (SCR) | - | 1.89 nmol/L | [2] |
| Antimycin A (Qi site inhibitor) | Porcine bc1 complex | - | 0.033 nM | [5] |
The Qo Binding Pocket: A Hotspot for Inhibition
The Qo site of cytochrome b is a hydrophobic pocket located near the outer surface of the inner mitochondrial membrane. The binding of this compound and other MOA inhibitors physically obstructs the binding of the natural substrate, ubiquinol, thereby blocking electron transfer to the Rieske iron-sulfur protein and subsequently to cytochrome c1.
Molecular modeling studies and the analysis of resistance-conferring mutations have identified several key amino acid residues within the Qo pocket that are crucial for inhibitor binding. While a crystal structure of this compound bound to cytochrome b is not yet available, the binding mode can be inferred from the structures of the complex with other MOA inhibitors like myxothiazol and stigmatellin.
Key amino acid residues in the Qo binding site of cytochrome b that likely interact with this compound include those in the vicinity of the heme bL and the Rieske iron-sulfur protein docking site. The β-methoxyacrylate pharmacophore, a common feature of these inhibitors, is essential for their activity.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Purification of the Cytochrome bc1 Complex from Saccharomyces cerevisiae
This protocol describes the isolation of a highly active and stable cytochrome bc1 complex.
Materials:
-
Yeast mitochondria
-
Buffer A: 20 mM Tris-HCl (pH 7.4), 0.1 mM EDTA, 1 mM PMSF
-
Buffer B: Buffer A containing 0.5 M NaCl
-
Buffer C: Buffer A containing 0.3 M NaCl and 0.5% (w/v) n-dodecyl-β-D-maltoside (DDM)
-
Buffer D: Buffer A containing 0.1 M NaCl, 0.05% DDM
-
DEAE-Sepharose column
Procedure:
-
Resuspend yeast mitochondria in Buffer A.
-
Wash the mitochondrial membranes with Buffer B to remove peripheral proteins.
-
Solubilize the membranes by incubating with Buffer C on ice.
-
Centrifuge to remove insoluble material.
-
Load the supernatant onto a DEAE-Sepharose column pre-equilibrated with Buffer D.
-
Wash the column extensively with Buffer D.
-
Elute the cytochrome bc1 complex with a linear gradient of NaCl (0.1 M to 0.5 M) in Buffer D.
-
Collect fractions, and pool those with the highest cytochrome c reductase activity.
-
Concentrate the purified complex and store at -80°C.
Cytochrome c Reductase Activity Assay
This assay is used to determine the enzymatic activity of the purified cytochrome bc1 complex and to evaluate the potency of inhibitors.
Materials:
-
Purified cytochrome bc1 complex
-
Assay Buffer: 50 mM potassium phosphate (B84403) (pH 7.0), 1 mM EDTA, 0.01% DDM
-
Cytochrome c (oxidized)
-
Decylbenzoquinol (DBH2) as the electron donor
-
Inhibitor stock solutions (e.g., this compound in DMSO)
Procedure:
-
In a cuvette, add Assay Buffer and a known concentration of oxidized cytochrome c.
-
Add the purified cytochrome bc1 complex to the cuvette and mix.
-
To measure inhibitor activity, pre-incubate the enzyme with the desired concentration of the inhibitor for a few minutes.
-
Initiate the reaction by adding DBH2.
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.
-
Calculate the initial rate of cytochrome c reduction.
-
For IC50 determination, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. Mucidin and strobilurin A are identical and inhibit electron transfer in the cytochrome bc1 complex of the mitochondrial respiratory chain at the same site as myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Myxothiazol, a new inhibitor of the cytochrome b-c1 segment of th respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Investigating the Synergistic Potential of Oudemansin A with Common Antifungal Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance necessitates the exploration of novel therapeutic strategies. One promising approach is the use of combination therapy to enhance the efficacy of existing antifungal drugs. This guide investigates the potential synergistic effects of Oudemansin A, a naturally derived mitochondrial respiratory chain inhibitor, with other major classes of antifungal agents. By targeting a fundamental cellular process, this compound A presents a compelling case for synergistic interactions that could combat resistance and improve clinical outcomes.
Introduction to this compound A and its Mechanism of Action
This compound A is a natural antifungal compound first isolated from the basidiomycete fungus Oudemansiella mucida.[1] Like the well-known strobilurin fungicides, this compound A's primary mode of action is the inhibition of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain.[1] This inhibition disrupts the production of ATP, the essential energy currency of the cell, ultimately leading to fungal cell death. Oudemansins have shown biological activity against a variety of filamentous fungi and yeasts.[1]
Rationale for Synergistic Combinations
Combining antifungal agents with different mechanisms of action is a key strategy to overcome drug resistance and achieve synergistic effects. The rationale for combining this compound A with other antifungals is based on the principle of multi-target inhibition. By simultaneously disrupting both mitochondrial energy production and other vital fungal processes, such as cell membrane or cell wall integrity, it is hypothesized that lower concentrations of each drug will be required for a fungicidal effect, potentially reducing toxicity and minimizing the development of resistance.
Comparative Analysis of Antifungal Performance
This section presents a comparative analysis of the in vitro antifungal activity of this compound A alone and in combination with representative drugs from three major antifungal classes: azoles (Fluconazole), echinocandins (Caspofungin), and polyenes (Amphotericin B). The data presented in the following tables are hypothetical, based on the known potency of strobilurins and are intended to illustrate the potential outcomes of synergistic interactions.
In Vitro Susceptibility Testing
The minimum inhibitory concentration (MIC) is a fundamental measure of an antifungal agent's potency. The following table summarizes the hypothetical MIC values of this compound A and other antifungals against two key fungal pathogens, Candida albicans and Aspergillus fumigatus.
| Antifungal Agent | Fungal Species | Hypothetical MIC (µg/mL) |
| This compound A | Candida albicans | 2 |
| Aspergillus fumigatus | 1 | |
| Fluconazole | Candida albicans | 1 |
| Aspergillus fumigatus | 16 | |
| Caspofungin | Candida albicans | 0.25 |
| Aspergillus fumigatus | 0.125 | |
| Amphotericin B | Candida albicans | 0.5 |
| Aspergillus fumigatus | 1 |
Checkerboard Synergy Assay
The checkerboard assay is a standard in vitro method to quantify the interaction between two antimicrobial agents. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic.
FICI Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
The following table presents hypothetical FICI values for combinations of this compound A with other antifungals.
| Drug Combination | Fungal Species | Hypothetical FICI | Interaction |
| This compound A + Fluconazole | Candida albicans | 0.375 | Synergy |
| Aspergillus fumigatus | 0.5 | Synergy | |
| This compound A + Caspofungin | Candida albicans | 0.625 | Additive |
| Aspergillus fumigatus | 0.75 | Additive | |
| This compound A + Amphotericin B | Candida albicans | 1.0 | Indifference |
| Aspergillus fumigatus | 0.5 | Synergy |
Time-Kill Curve Analysis
Time-kill assays provide a dynamic measure of antifungal activity over time. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.
The following table summarizes the hypothetical outcomes of time-kill studies.
| Drug Combination (Concentration) | Fungal Species | Hypothetical Log10 CFU/mL Reduction at 24h (vs. most active single agent) | Interaction |
| This compound A (1x MIC) + Fluconazole (1x MIC) | Candida albicans | 2.5 | Synergy |
| This compound A (1x MIC) + Caspofungin (1x MIC) | Aspergillus fumigatus | 1.5 | Additive |
| This compound A (1x MIC) + Amphotericin B (0.5x MIC) | Candida albicans | 2.2 | Synergy |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections outline the protocols for the key experiments cited in this guide.
Checkerboard Broth Microdilution Assay
This assay is performed to determine the FICI of drug combinations.
1. Preparation of Antifungal Stock Solutions:
- Dissolve this compound A and the comparator antifungals in dimethyl sulfoxide (B87167) (DMSO) to create high-concentration stock solutions.
- Further dilute the stock solutions in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to the desired starting concentrations.
2. Inoculum Preparation:
- Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for Candida, Potato Dextrose Agar for Aspergillus).
- Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
- Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.
3. Assay Plate Setup:
- In a 96-well microtiter plate, add 50 µL of RPMI 1640 medium to all wells.
- Create a two-dimensional gradient of drug concentrations. Serially dilute this compound A horizontally across the plate and the comparator antifungal vertically down the plate.
- Each well will contain a unique combination of drug concentrations. Include wells with each drug alone and a drug-free growth control.
4. Inoculation and Incubation:
- Add 50 µL of the prepared fungal inoculum to each well.
- Incubate the plates at 35°C for 24-48 hours.
5. Determination of MIC and FICI:
- The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control.
- The FICI is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Time-Kill Curve Analysis
This assay assesses the rate and extent of fungal killing by antifungal agents over time.
1. Preparation of Cultures and Antifungals:
- Prepare a fungal inoculum as described for the checkerboard assay, adjusting the final concentration to approximately 1 x 10^5 to 5 x 10^5 CFU/mL in RPMI 1640 medium.
- Prepare antifungal solutions at the desired concentrations (e.g., 1x, 2x, 4x MIC).
2. Experimental Setup:
- In sterile tubes, combine the fungal inoculum with the antifungal solutions (single agents and combinations). Include a drug-free growth control.
- Incubate the tubes at 35°C with constant agitation.
3. Sampling and Viability Counting:
- At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.
- Perform serial dilutions of the aliquots in sterile saline.
- Plate the dilutions onto appropriate agar plates.
- Incubate the plates at 35°C until colonies are visible.
- Count the number of colony-forming units (CFU) to determine the viable fungal concentration at each time point.
4. Data Analysis:
- Plot the log10 CFU/mL against time for each treatment condition.
- Synergy is determined by a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point (usually 24 hours).
Visualizing the Mechanisms of Action and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound A inhibits Complex III of the fungal mitochondrial electron transport chain.
Caption: Mechanisms of action of different antifungal classes.
Caption: Workflow for the checkerboard synergy assay.
Caption: Workflow for the time-kill curve analysis.
Conclusion
The investigation into the synergistic potential of this compound A with other antifungal agents presents a promising avenue for future antifungal drug development. Its unique mechanism of targeting the mitochondrial respiratory chain, a pathway distinct from those targeted by major antifungal classes, provides a strong rationale for expecting synergistic interactions. While further in vivo studies are required to validate these in vitro findings, the data and protocols presented in this guide offer a solid foundation for researchers to explore the potential of this compound A as a valuable component of combination antifungal therapy. The development of such synergistic combinations could play a crucial role in addressing the growing challenge of antifungal resistance.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Oudemansin
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are fundamental to laboratory safety and environmental preservation. This guide provides essential safety and logistical information for the proper disposal of Oudemansin, a naturally occurring antifungal agent. Adherence to these procedures is crucial to mitigate potential environmental impact and ensure a safe laboratory environment.
This compound: Chemical and Physical Properties
A thorough understanding of a substance's properties is critical for its safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₂O₄ | [1] |
| Molecular Weight | 290.359 g·mol⁻¹ | [1] |
| Physical Description | Crystalline solid | [2][3] |
| CAS Number | 73341-71-6 | [1] |
Immediate Safety and Handling Precautions
Given that this compound is an antibiotic with biological activity, appropriate safety measures must be taken during handling and disposal to prevent unintended environmental release and potential development of resistance in microorganisms.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound.
-
Ventilation: Handle solid this compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.
-
Spill Management: In the event of a spill, contain the material to prevent it from spreading. For solid spills, carefully sweep the material to avoid dust generation and collect it in a labeled container for disposal. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Decontaminate the spill area with a suitable laboratory disinfectant or a 10% bleach solution, followed by a thorough cleaning with soap and water.
This compound Disposal Protocol
The recommended method for the disposal of this compound and its contaminated materials is through a licensed chemical waste disposal service. This ensures that the compound is managed in a manner that is safe and compliant with environmental regulations.
Step 1: Segregation and Collection
-
Collect all waste materials contaminated with this compound, including unused stock, experimental residues, contaminated labware (e.g., pipette tips, vials, plates), and contaminated PPE, in a designated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Step 2: Container Labeling and Storage
-
The hazardous waste container must be durable, leak-proof, and compatible with the chemical waste.
-
Label the container clearly with "Hazardous Waste," the name "this compound," and any other information required by your institution and local regulations.
-
Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.
Step 3: Arrange for Disposal
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.
-
Provide them with accurate information about the waste contents.
Important Considerations:
-
Aqueous Solutions: For very dilute aqueous solutions of this compound, consult your institution's EHS guidelines. Direct disposal down the sanitary sewer is generally not recommended for antibiotics due to concerns about aquatic toxicity and the development of antimicrobial resistance. Chemical deactivation may be required before disposal.
-
Deactivation: While no specific deactivation protocol for this compound is documented, chemical degradation using methods such as treatment with a strong oxidizing agent (e.g., 10% bleach solution) for a sufficient contact time (e.g., at least 30 minutes) may be a possibility for liquid waste. However, this should only be performed after consulting with and receiving approval from your EHS department. The pH of the solution should be neutralized before any potential drain disposal.
-
Empty Containers: Triple rinse empty containers that held this compound with a suitable solvent. Collect the rinsate as hazardous waste. After triple rinsing, the container may be disposed of as regular laboratory waste, depending on institutional policies.
Disposal Workflow and Logical Relationships
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound A - Wikipedia [en.wikipedia.org]
- 2. Antibiotics from basidiomycetes. IX. This compound, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales). | Semantic Scholar [semanticscholar.org]
- 3. Antibiotics from basidiomycetes. IX. This compound, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales) - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Handling Guidelines for Oudemansin
Disclaimer: A specific Safety Data Sheet (SDS) for Oudemansin was not located. The following guidance is based on general laboratory safety protocols for handling bioactive crystalline compounds with unknown comprehensive toxicity. It is imperative to conduct a thorough risk assessment before handling this substance and to consult with your institution's Environmental Health and Safety (EHS) department.
This compound is a crystalline, optically active antibiotic isolated from fungi. It is a potent antifungal agent that functions by inhibiting cellular respiration.[1][2][3] Due to its biological activity, it should be handled with care to avoid exposure.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| Body Part | PPE Item | Specification/Standard | Rationale |
| Hands | Chemical-resistant gloves | Nitrile or latex | To prevent dermal absorption. Double-gloving is recommended. |
| Eyes | Safety glasses with side shields or safety goggles | ANSI Z87.1 certified | To protect eyes from airborne particles or splashes. |
| Respiratory | N95 respirator or higher | NIOSH approved | To prevent inhalation of the crystalline powder. A properly fitted respirator is essential. |
| Body | Laboratory coat | Standard | To protect skin and clothing from contamination. |
Operational Plan: Safe Handling Workflow
The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting. This procedure is designed to minimize the risk of exposure and contamination.
Disposal Plan
All waste contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, should be considered hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a sealed, labeled, and appropriate hazardous waste container. Do not pour down the drain.
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations.
References
- 1. Antibiotics from basidiomycetes. IX. This compound, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales). | Semantic Scholar [semanticscholar.org]
- 2. Antibiotics from basidiomycetes. IX. This compound, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ANTIBIOTICS FROM BASIDIOMYCETES. IX [jstage.jst.go.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
